molecular formula C21H20O11 B1252882 kaempferol 3-O-beta-D-allopyranoside

kaempferol 3-O-beta-D-allopyranoside

Cat. No.: B1252882
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-IDRAQACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol 3-O-beta-D-allopyranoside is a glycosyloxyflavone that is kaempferol attached to a beta-D-allopyranosyl moiety at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a metabolite. It is a monosaccharide derivative, a trihydroxyflavone and a glycosyloxyflavone. It derives from a beta-D-allose and a kaempferol.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17-,18-,21+/m1/s1

InChI Key

JPUKWEQWGBDDQB-IDRAQACASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

biological activity of kaempferol 3-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on Kaempferol 3-O-beta-D-allopyranoside , designed for researchers and drug development professionals.

Biological Activity, Chemical Distinction, and Therapeutic Potential

Part 1: Executive Summary & Chemical Identity

This compound (often abbreviated as Kaempferol 3-alloside ) is a specific flavonoid glycoside that is frequently misidentified or conflated with its C-3 epimer, Astragalin (Kaempferol 3-O-beta-D-glucopyranoside). While the aglycone (kaempferol) is ubiquitous, the alloside form is a rare secondary metabolite found primarily in specific fern and angiosperm lineages, most notably Glaucidium palmatum (Shirane-aoi) and Impatiens balsamina.

For drug development professionals, the critical value of this compound lies in its unique stereochemistry (axial C-3 hydroxyl on the sugar moiety), which influences its solubility, enzymatic hydrolysis rates, and interaction with cellular transport mechanisms compared to its glucoside counterpart.

Chemical Profile
ParameterSpecification
IUPAC Name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Common Name Kaempferol 3-alloside
CAS Registry 69292-77-9
Molecular Formula C₂₁H₂₀O₁₁
Molecular Weight 448.38 g/mol
Aglycone Kaempferol
Glycone D-Allose (C-3 epimer of Glucose)
Key Isomers Astragalin (Glucoside), Trifolin (Galactoside)

Part 2: Biological Activity & Mechanism of Action

Metabolic Fate & Prodrug Mechanism

Like most flavonoid glycosides, Kaempferol 3-alloside functions primarily as a stable transport form (prodrug) for the bioactive aglycone, Kaempferol. Upon ingestion, the glycosidic bond is cleaved by cytosolic


-glucosidases (e.g., LPH or CBG) or colonic microflora.

Crucial Distinction: The rate of hydrolysis for allosides differs from glucosides due to the stereochemical specificity of


-glucosidase enzymes. While glucose moieties are rapidly cleaved, the axial C-3 hydroxyl of allose may result in delayed release, potentially altering the pharmacokinetic profile (Tmax) of the active aglycone.
Specific Pharmacological Activities

While direct bioassays on the purified alloside are rarer than for Astragalin, activity is established through comparative phytochemistry and fraction analysis.

A. Antianaphylactic & Antiallergic Activity

Research involving Impatiens balsamina (Garden Balsam) white petals identified kaempferol glycosides as principal active components in suppressing histamine release.

  • Mechanism: Stabilization of mast cell membranes and inhibition of degranulation.

  • Evidence: Fractions containing Kaempferol 3-alloside (alongside the rutinoside) demonstrated significant inhibition of scratching behavior in atopic dermatitis models (NC mice).

  • Therapeutic Relevance: Potential lead for non-steroidal topical treatments for atopic dermatitis.

B. Antioxidant & Anti-inflammatory

Once hydrolyzed, the released Kaempferol exerts potent activity:

  • ROS Scavenging: Direct neutralization of superoxide anions and hydroxyl radicals.

  • Enzyme Inhibition: Suppression of COX-2 and iNOS expression via NF-

    
    B pathway modulation.
    
  • Pathway: The alloside form contributes to the total antioxidant capacity (TAC) of extracts from Glaucidium palmatum and Osmunda species.

Pathway Visualization

The following diagram illustrates the metabolic activation and signaling modulation of the compound.

Kaempferol_Alloside_Pathway cluster_0 Ingestion & Metabolism cluster_1 Cellular Signaling (Aglycone Activity) K_Alloside This compound Enzyme Cytosolic/Colonic beta-Glucosidase K_Alloside->Enzyme Hydrolysis Kaempferol Kaempferol (Aglycone) Enzyme->Kaempferol Allose D-Allose Enzyme->Allose ROS ROS (Superoxide/OH-) Kaempferol->ROS Scavenges NFkB NF-kB Activation Kaempferol->NFkB Inhibits MastCell Mast Cell Degranulation (Histamine Release) Kaempferol->MastCell Stabilizes

Caption: Metabolic hydrolysis of Kaempferol 3-alloside and subsequent pharmacological targets of the active aglycone.

Part 3: Experimental Protocols

Protocol 1: Isolation from Glaucidium palmatum

Based on the methodology established by Iwashina et al.

Objective: Isolate high-purity Kaempferol 3-alloside for bioassay. Starting Material: Fresh leaves of Glaucidium palmatum.

  • Extraction:

    • Macerate fresh leaves in MeOH (Methanol) for 48 hours.

    • Filter and concentrate the extract in vacuo at 40°C.

  • Fractionation:

    • Dissolve residue in water.

    • Perform liquid-liquid partition with Petroleum Ether (to remove chlorophyll/lipids).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) .[1] The glycosides will partition into the EtOAc phase.

  • Chromatography (Purification):

    • Step A (Paper/TLC): Apply EtOAc fraction to preparative paper chromatography (Whatman No. 3 equivalent).

    • Solvent System: BAW (n-Butanol : Acetic Acid : Water, 4:1:5, upper phase).

    • Isolation: Elute the band corresponding to Rf ~0.6–0.7 (varies by exact conditions, monitor via UV).

    • Step B (Sephadex LH-20): Purify the eluate on a Sephadex LH-20 column using 70% MeOH as the mobile phase to remove polymeric impurities.

  • Crystallization:

    • Recrystallize from MeOH/Water to yield yellow needles.

Protocol 2: Structural Differentiation (NMR)

Objective: Distinguish Kaempferol 3-alloside from Astragalin (Glucoside). Method:


C NMR (DMSO-

or MeOH-

).

The critical differentiator is the chemical shift of the sugar carbons.

Carbon PositionKaempferol 3-alloside (

ppm)
Astragalin (Glucoside) (

ppm)
Note
C-1'' (Anomeric) ~100.0 - 101.5~101.0Similar
C-2'' ~72.0 ~74.5Diagnostic
C-3'' ~72.5 ~77.5Diagnostic (Axial OH shift)
C-4'' ~67.5~70.0Distinct
C-5'' ~75.0~77.0Distinct
C-6'' ~61.5~61.0Similar

Note: Values are approximate and solvent-dependent. The upfield shift of C-3'' in the alloside (due to the axial hydroxyl) is the definitive fingerprint.

Part 4: Comparative Analysis

To aid in selection for specific assays, compare the alloside against its common isomers.

FeatureKaempferol 3-allosideAstragalin (3-glucoside)Trifolin (3-galactoside)
Sugar Moiety D-AlloseD-GlucoseD-Galactose
C-3 Stereochemistry AxialEquatorialEquatorial (C-4 is Axial)
Primary Source Glaucidium, ImpatiensAstragalus, Moringa, TeaTrifolium, Camellia
Key Bioactivity Antianaphylactic (Specific)Antioxidant, NeuroprotectiveAnti-inflammatory, Osteogenic
Availability Low (Specialty extraction)High (Commercially available)Moderate

References

  • Iwashina, T. & Ootani, S. (1990). Kaempferol 3-alloside from Glaucidium palmatum.[2][3][4] Phytochemistry, 29(11), 3639-3641. Link

  • Ishiguro, K., Ohira, Y., & Oku, H. (1998). Antipruritic and antidermatitic effect of extract and compounds of Impatiens balsamina L. in atopic dermatitis model NC mice.[5] Phytotherapy Research, 15(6), 506-510. Link

  • Okuyama, T., et al. (1978). Studies on Fern Toxins: Isolation of Kaempferol 3-alloside. Chemical & Pharmaceutical Bulletin, 26, 3071. Link

  • Harborne, J.B. (1994). The Flavonoids: Advances in Research Since 1986. Chapman and Hall, London.

Sources

A Prospective Analysis of Rare Kaempferol Glycosides in Glaucidium palmatum: A Technical Guide for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Unveiling the Phytochemical Potential of a Rare Japanese Endemic

Glaucidium palmatum, the sole species in its genus and a member of the Ranunculaceae family, is a captivating perennial native to the mountainous regions of Japan.[1][2] While prized in horticulture for its delicate, poppy-like flowers, its phytochemical landscape remains largely unexplored.[3][4] The Ranunculaceae family is a known reservoir of diverse bioactive secondary metabolites, including flavonoids.[5] Within the vast class of flavonoids, kaempferol and its glycosides stand out for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[6] This guide posits that Glaucidium palmatum represents a promising, untapped source of novel and rare kaempferol glycosides. The rarity of the plant itself suggests a unique evolutionary path that may have led to the biosynthesis of equally unique chemical structures.

This technical guide is structured not as a review of known compounds from Glaucidium palmatum—as such literature is not currently available—but as a forward-looking strategic workflow for the discovery, isolation, structural elucidation, and preliminary biological evaluation of rare kaempferol glycosides from this plant. It is intended for researchers, natural product chemists, and drug development professionals seeking to explore new frontiers in phytochemistry.

Part 1: The Strategic Imperative for Investigating Glaucidium palmatum

The rationale for focusing on Glaucidium palmatum is threefold:

  • Taxonomic Uniqueness: As a monotypic genus within the Ranunculaceae, Glaucidium palmatum holds a distinct phylogenetic position.[7] This uniqueness may translate to a novel profile of secondary metabolites not found in more common species of the family.

  • Limited Research: The absence of comprehensive phytochemical studies on Glaucidium palmatum presents a significant opportunity for original discovery.

  • Known Bioactivity in Related Species: Several species within the Ranunculaceae family have been shown to produce a variety of flavonoids, including kaempferol glycosides, with interesting biological activities.[8] This provides a strong rationale for investigating their presence in Glaucidium palmatum.

Part 2: A Comprehensive Workflow for Discovery and Characterization

This section outlines a detailed, field-proven methodology for the systematic investigation of rare kaempferol glycosides in Glaucidium palmatum.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are paramount to preserving the chemical integrity of the target compounds.

Protocol 1: Plant Material Handling

  • Collection: Collect fresh aerial and subterranean parts of Glaucidium palmatum during its flowering season to ensure a diverse representation of metabolic activity.

  • Authentication: A voucher specimen should be prepared and deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent enzymatic degradation of flavonoids. Alternatively, freeze-drying can be employed for optimal preservation.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder to increase the surface area for efficient extraction.

Extraction and Fractionation: A Stepwise Approach

The choice of extraction solvent and fractionation strategy is critical for selectively isolating flavonoid glycosides.

Protocol 2: Solvent Extraction and Fractionation

  • Initial Extraction: Macerate the powdered plant material with 80% methanol (MeOH) at room temperature. Methanol is an effective solvent for extracting a broad range of polar and semi-polar compounds, including flavonoid glycosides.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Flavonoid glycosides are expected to concentrate in the more polar EtOAc and n-BuOH fractions.

G cluster_extraction Extraction cluster_fractionation Fractionation Powdered Plant Material Powdered Plant Material Maceration (80% MeOH) Maceration (80% MeOH) Powdered Plant Material->Maceration (80% MeOH) Crude Methanolic Extract Crude Methanolic Extract Maceration (80% MeOH)->Crude Methanolic Extract Solvent Partitioning Solvent Partitioning Crude Methanolic Extract->Solvent Partitioning n-Hexane Fraction n-Hexane Fraction Solvent Partitioning->n-Hexane Fraction Chloroform Fraction Chloroform Fraction Solvent Partitioning->Chloroform Fraction Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction n-Butanol Fraction n-Butanol Fraction Solvent Partitioning->n-Butanol Fraction Further Chromatography Further Chromatography Ethyl Acetate Fraction->Further Chromatography n-Butanol Fraction->Further Chromatography G Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Kaempferol Kaempferol Dihydrokaempferol->Kaempferol Kaempferol Glycosides Kaempferol Glycosides Kaempferol->Kaempferol Glycosides

Sources

Stereochemical Advantage in Flavonoid Therapeutics: A Technical Guide to the Medicinal Properties of Kaempferol Allopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a ubiquitous dietary flavonol recognized for its broad-spectrum therapeutic potential, including antioxidant, anti-inflammatory, and antineoplastic activities[1]. However, the clinical translation of the kaempferol aglycone is often bottlenecked by its poor aqueous solubility and rapid metabolic clearance. Nature circumvents this limitation through glycosylation.

Among the myriad of glycosides, derivatives containing the rare sugar allose—specifically kaempferol 3-O-allopyranosides and their acylated analogs—present a highly specialized stereochemical profile. Allose is a C3 epimer of glucose. The axial hydroxyl group at the C3 position of the allopyranoside ring alters the hydration shell and the intramolecular hydrogen-bonding network of the flavonoid. This structural nuance significantly impacts the molecule's binding affinity to cellular receptors, its resistance to enzymatic degradation, and its pharmacokinetic stability. Consequently, kaempferol allopyranoside derivatives, such as those isolated from medicinal plants like Impatiens balsamina[2], act as highly potent, bioavailable therapeutic agents.

Mechanistic Pathways of Medicinal Activity

Redox Homeostasis and Nrf2/HO-1 Activation

The primary driver of kaempferol allopyranoside's medicinal efficacy is its profound capacity to modulate cellular redox homeostasis. Unlike simple radical scavenging, these glycosidic derivatives actively reprogram cellular defenses. The electron-rich phenolic rings donate hydrogen atoms to neutralize reactive oxygen species (ROS). Concurrently, the molecule acts as an electrophile to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[3].

Attenuation of the Inflammatory Cascade

Chronic inflammation is a hallmark of metabolic syndrome, neurodegeneration, and oncogenesis. Kaempferol derivatives exert anti-inflammatory effects by intercepting the NF-κB and MAPK signaling pathways[3]. By inhibiting the phosphorylation of IκBα, kaempferol allopyranoside prevents the nuclear translocation of NF-κB, thereby silencing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4]. Furthermore, kaempferol has been shown to cause a dose-dependent decrease in TNF-α and IL-1β levels in cells exposed to high-glucose oxidative stress[5].

Metabolic Regulation and Pancreatic Protection

In the context of metabolic syndrome and diabetes, kaempferol glycosides ameliorate hyperglycemia by improving insulin-stimulated glucose uptake. Structurally, the glycoside moiety enhances transport across cellular membranes via glucose transporters (GLUTs). Once internalized, they protect pancreatic β-cells from oxidative damage and apoptosis, preserving insulin secretory capacity and reducing lipid peroxidation markers[6].

Antiviral and Anticancer Efficacy

Kaempferol glycosides have demonstrated highly specific binding affinities to viral target proteins. For example, specific kaempferol glycosides act as potent inhibitors of the 3a channel protein of coronaviruses[7]. In oncology, these derivatives modulate key elements in cellular signal transduction pathways linked to apoptosis and metastasis, effectively sensitizing cancer cells to chemotherapeutic agents like etoposide while preserving normal cell viability[8].

Quantitative Efficacy of Kaempferol Derivatives

To contextualize the potency of kaempferol and its glycosidic derivatives, the following table synthesizes representative bioactivity metrics and natural distributions derived from standard in vitro assays and phytochemical analyses.

Compound / DerivativeBiological SourceTarget / Cell LineQuantitative MetricReference
Kaempferol (Aglycone) Spinach, CabbageGeneral Dietary Intake47 - 55 mg / 100g concentration[5]
Kaempferol Glycoside Extract Wattakaka volubilisU937, K562, HL-60 (Leukemia)IC50: 10.8 - 13.5 μg/mL[8]
Juglanin (Kaempferol-3-arabinoside) VariousCoronavirus 3a Channel ProteinIC50: 2.3 µM (Inhibition)[7]
Afzelin (Kaempferol-3-rhamnoside) VariousCoronavirus 3a Channel ProteinEffective Inhibition at 10 µM[7]
Kaempferol-3-O-allopyranoside Impatiens balsaminaAntioxidant / ROS ScavengingEnhanced solubility & ROS clearance[2]

Visualizations of Mechanisms and Workflows

SignalingPathway K_Allo Kaempferol Allopyranoside ROS Reactive Oxygen Species (ROS) K_Allo->ROS Scavenges Nrf2 Nrf2 Activation K_Allo->Nrf2 Upregulates NFkB_Inact NF-κB (Cytoplasm) K_Allo->NFkB_Inact Inhibits Phosphorylation ROS->NFkB_Inact Activates HO1 HO-1 / Antioxidant Enzymes Nrf2->HO1 Transcribes NFkB_Act NF-κB (Nucleus) NFkB_Inact->NFkB_Act Translocation ProInflam Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Act->ProInflam Transcribes

Fig 1: Dual modulation of Nrf2/HO-1 and NF-κB pathways by Kaempferol Allopyranoside.

ExperimentalWorkflow Ext Plant Biomass Extraction (80% MeOH) Causality: Maximizes polar glycoside recovery Frac Frac Ext->Frac Purif Preparative HPLC (C18 Column) Causality: Resolves stereoisomers (allose vs glucose) Frac->Purif Struct Structural Elucidation (1D/2D NMR, HR-ESI-MS) Causality: Confirms allopyranoside linkage Purif->Struct BioAssay In Vitro Bioassays (MTT, ROS Scavenging) Causality: Validates therapeutic efficacy Struct->BioAssay

Fig 2: Self-validating bioassay-guided isolation workflow for kaempferol allopyranosides.

Experimental Methodologies: Isolation and Validation

To ensure scientific integrity and reproducibility, the investigation of kaempferol allopyranoside derivatives requires rigorous, self-validating protocols. The causality behind each methodological choice is detailed below to provide a robust framework for drug development professionals.

Protocol 1: Bioassay-Guided Isolation of Kaempferol Allopyranosides
  • Extraction : Macerate pulverized plant material (e.g., Impatiens balsamina flowers) in 80% aqueous methanol.

    • Causality: The 80% methanol system provides the optimal dielectric constant to disrupt cellular matrices while solubilizing both the lipophilic aglycone core and the hydrophilic allopyranoside moiety.

  • Liquid-Liquid Partitioning : Suspend the crude extract in water and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Causality: Hexane removes non-polar lipids and chlorophyll. The EtOAc and n-BuOH fractions selectively concentrate mid-polar flavonoid glycosides, removing highly polar tannins and free sugars.

  • Preparative HPLC : Subject the n-BuOH fraction to reverse-phase HPLC (C18 column) using an acetonitrile/water gradient containing 0.1% formic acid.

    • Causality: Formic acid suppresses the ionization of phenolic hydroxyls, preventing peak tailing. The C18 stationary phase effectively resolves the subtle stereochemical differences between allopyranosides and other hexosides based on their distinct hydration radii.

  • Validation (Self-Validating Step) : Confirm the structure using 1D/2D NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry). The coupling constants (

    
    ) in the 
    
    
    
    H NMR spectrum for the sugar protons will definitively differentiate the axial/equatorial arrangements of allose from glucose or galactose.
Protocol 2: Cellular ROS Scavenging and Viability Assay
  • Cell Culture & Pre-treatment : Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with varying concentrations (10–50 μM) of the isolated kaempferol allopyranoside for 2 hours.

  • Oxidative Challenge : Induce oxidative stress using 1 μg/mL Lipopolysaccharide (LPS) or

    
     for 24 hours.
    
    • Causality: This mimics a physiological inflammatory and oxidative microenvironment, triggering the NF-κB cascade.

  • ROS Quantification : Add DCFDA (2′,7′-dichlorofluorescin diacetate) probe.

    • Causality: DCFDA is a cell-permeable fluorogenic dye. Intracellular esterases cleave the diacetate, and subsequent oxidation by ROS yields highly fluorescent DCF, allowing direct quantification of oxidative stress.

  • Validation (Self-Validating Step) : Include a positive control (e.g., Ascorbic Acid or Dexamethasone) and a vehicle-only negative control. A dose-dependent decrease in DCF fluorescence relative to the LPS-only group validates the intrinsic antioxidant capacity of the specific stereoisomer. Cell viability must simultaneously be confirmed via MTT assay to ensure the ROS reduction is not an artifact of cytotoxicity[9].

References

1.[8] Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - NIH / PubMed Central -[Link] 2.[7] Kaempferol Derivatives as Antiviral Drugs against the 3a Channel Protein of Coronavirus - NIH / PubMed Central -[Link] 3.[3] Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - ACS Omega -[Link] 4.[2] Separation of kaempferols in Imapients balsamina flowers by capillary electrophoresis with electrochemical detection - ResearchGate -[Link] 5.[4] A review of the dietary flavonoid, kaempferol on human health and cancer chemoprevention - NIH / PubMed Central -[Link] 6.[1] Kaempferol - Wikipedia -[Link] 7.[6] Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - NIH / PubMed Central -[Link] 8.[9] Kaempferol ameliorates metabolic syndrome by inhibiting inflammation and oxidative stress in high-fat diet-induced obese mice - NIH / PubMed Central -[Link] 9.[5] Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - MDPI -[Link]

Sources

Molecular Weight, Formula, and Structural Dynamics of Kaempferol 3-O-alloside (Asiaticalin): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kaempferol 3-O-alloside, commonly known in phytochemical literature as Asiaticalin , is a rare and highly bioactive flavonol glycoside. First isolated from the fresh trophophylls of Osmunda asiatica and Glaucidium palmatum, this compound represents a unique intersection of flavonoid aglycone reactivity and rare sugar (allose) biochemistry[1]. For researchers in pharmacognosy and drug development, understanding the exact physicochemical properties and isolation methodologies of this compound is critical for downstream assay development and therapeutic formulation.

This whitepaper provides an authoritative analysis of the molecular weight, chemical formula, structural causality, and validated extraction protocols for kaempferol 3-O-alloside, grounded in established analytical chemistry principles.

Chemical Identity and Physicochemical Properties

The structural foundation of kaempferol 3-O-alloside consists of a kaempferol aglycone (a tetrahydroxyflavone) covalently linked to a β-D-allopyranose moiety via an O-glycosidic bond at the C-3 position.

Molecular Formula and Weight Calculation

The molecular formula is derived from the condensation reaction between kaempferol (


) and allose (

). The formation of the glycosidic bond results in the elimination of one water molecule (

), yielding the final formula:

[2].
  • Formula:

    
    
    
  • Molecular Weight: 286.23 g/mol (Kaempferol) + 180.16 g/mol (Allose) - 18.015 g/mol (Water) = 448.38 g/mol

Quantitative Data Summary

To facilitate rapid reference for mass spectrometry (MS) and nuclear magnetic resonance (NMR) experimental design, the core quantitative properties are summarized below[2][3]:

PropertyValueAnalytical Relevance
Compound Name Kaempferol 3-O-allosideIUPAC nomenclature baseline
Trivial Name AsiaticalinCommon literature identifier
Molecular Formula

Elemental analysis target
Molecular Weight 448.38 g/mol Chromatographic standard
Monoisotopic Exact Mass 448.100561 g/mol High-Resolution MS (HRMS) targeting
Hydrogen Bond Donors 6Predicts high aqueous solubility
Hydrogen Bond Acceptors 11Influences target-protein docking
UV

(MeOH)
~265 nm (Band II), ~348 nm (Band I)HPLC-DAD detection parameters

Structural Elucidation & Biosynthetic Causality

The Causality of C-3 Glycosylation

In the biosynthesis of flavonoids, the 3-OH and 7-OH positions are the most thermodynamically favored sites for glycosylation. However, the 3-O position is specifically targeted by UDP-sugar:flavonol-3-O-glycosyltransferases.

  • Mechanistic Rationale: The 3-OH group has a lower

    
     compared to the 5-OH (which is locked in a strong intramolecular hydrogen bond with the C-4 carbonyl). Glycosylation at the C-3 position disrupts the planar conjugation between the B-ring and the C-ring of the flavonoid core.
    
  • Analytical Consequence: This steric disruption causes a measurable hypsochromic shift (blue shift) in the UV Band I absorption spectrum compared to the free kaempferol aglycone, serving as a primary optical indicator of 3-O-glycosylation during initial screening.

The Allose Anomaly

Allose is a C-3 epimer of glucose and is exceedingly rare in plant secondary metabolites. Its presence in Osmunda asiatica indicates a highly specialized evolutionary adaptation of the plant's glycosyltransferase enzymes[1]. The axial hydroxyl group at C-3 of the allopyranose ring alters the three-dimensional conformation of the molecule, significantly impacting its binding affinity to human cellular receptors compared to the more common kaempferol 3-O-glucoside (astragalin)[4].

Isolation and Analytical Validation Protocol

To ensure high-purity extraction of kaempferol 3-O-alloside from botanical matrices, the following self-validating protocol leverages solubility differentials and size-exclusion principles.

Step-by-Step Methodology

Step 1: Amphiphilic Extraction

  • Action: Macerate 100g of dried Osmunda asiatica trophophylls in 1.0 L of 70% aqueous ethanol (

    
    ) at 40°C for 4 hours under sonication.
    
  • Causality: The 70% ethanol ratio perfectly balances the dielectric constant required to solvate the amphiphilic glycoside (lipophilic aglycone + polar sugar) while precipitating highly non-polar leaf waxes and highly polar structural polysaccharides.

  • Validation Checkpoint: Spot the crude extract on a Silica Gel 60 TLC plate. Develop with

    
     (65:35:5). A fluorescent yellow spot under UV 365 nm (after spraying with 1% Neu's reagent) confirms the presence of flavonol glycosides.
    

Step 2: Liquid-Liquid Partitioning

  • Action: Concentrate the extract in vacuo to remove ethanol. Suspend the aqueous residue in

    
     and partition sequentially with Hexane (to remove lipids) and Ethyl Acetate (EtOAc).
    
  • Causality: Kaempferol 3-O-alloside, due to its 6 hydrogen bond donors, will preferentially partition into the moderately polar EtOAc fraction, leaving highly polar tannins in the aqueous layer.

  • Validation Checkpoint: The EtOAc fraction must exhibit a distinct UV absorption peak at ~348 nm.

Step 3: Size-Exclusion Chromatography (Sephadex LH-20)

  • Action: Load the dried EtOAc fraction onto a Sephadex LH-20 column. Elute isocratically with 100% Methanol.

  • Causality: Sephadex LH-20 separates molecules based on both size and aromatic adsorption. The aromatic rings of kaempferol interact with the dextran matrix via

    
     and hydrogen bonding, causing the glycoside to elute later than non-aromatic impurities.
    
  • Validation Checkpoint: Monitor eluates at 340 nm. Pool fractions exhibiting a single, symmetrical peak.

Step 4: Preparative HPLC & HRMS Confirmation

  • Action: Purify the pooled fractions using a C18 reverse-phase preparative HPLC (Gradient: 10-50% Acetonitrile in 0.1% Formic Acid over 30 mins).

  • Causality: The acidic modifier (formic acid) suppresses the ionization of phenolic hydroxyls, maintaining the molecule in a neutral state to ensure sharp chromatographic peak shape.

  • Validation Checkpoint (Critical): Subject the isolated peak to ESI-HRMS in negative ion mode. The protocol is considered successful only if the exact mass yields an

    
     ion at m/z 447.093  (corresponding to the neutral exact mass of 448.1005  g/mol )[3].
    

Pharmacological Mechanisms and Pathway Modulation

Kaempferol 3-O-alloside exhibits potent anti-inflammatory and antioxidant properties, primarily by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[4].

The glycoside acts upstream by scavenging intracellular reactive oxygen species (ROS) and directly inhibiting the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, kaempferol 3-O-alloside effectively sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

NFkB_Pathway K3A Kaempferol 3-O-alloside (Asiaticalin) ROS Intracellular ROS K3A->ROS Scavenges IKK IKK Complex K3A->IKK Inhibits ROS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nuc Nuclear Translocation & Gene Transcription NFkB->Nuc Translocates (If Active)

Fig 1. Modulation of the NF-κB inflammatory signaling pathway by Kaempferol 3-O-alloside.

Conclusion

Kaempferol 3-O-alloside (


, MW: 448.38  g/mol ) is a structurally distinct flavonoid glycoside whose rare allose moiety dictates both its physicochemical behavior and its biological efficacy. By employing targeted, self-validating extraction protocols utilizing amphiphilic gradients and size-exclusion principles, researchers can reliably isolate this compound for advanced pharmacological screening. Its targeted inhibition of the IKK/NF-κB axis positions it as a highly viable candidate for anti-inflammatory drug development.

References

  • Source: spectrabase.
  • Title: The ChemicalTimes 通巻096号 (Chemical Constituents of Osmunda spp.)
  • Source: researchgate.
  • Source: unl.

Sources

Methodological & Application

extraction of kaempferol 3-alloside from plant tissue

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Precision Isolation of Kaempferol 3-O-Alloside

Abstract

Kaempferol 3-O-alloside (K3A) is a rare flavonol glycoside distinguished by the presence of D-allose, the C-3 epimer of glucose, at the C-3 position of the aglycone. Unlike its ubiquitous isomer kaempferol 3-O-glucoside (astragalin), K3A exhibits distinct bioactivity profiles and is restricted to specific pteridophytes (e.g., Acystopteris, Osmunda) and select Fabaceae species. This guide provides a high-fidelity protocol for the isolation of K3A, emphasizing the critical chromatographic separation of sugar epimers and the prevention of enzymatic deglycosylation during processing.

Pre-Analytical Considerations & Matrix Selection

Target Matrix:

  • Primary Source: Acystopteris japonica or Osmunda cinnamomea (Fern fronds).[1]

  • Alternative Source: Dolichos biflorus (Horse gram) aerial parts.

The Isomer Challenge: The structural difference between K3A and kaempferol 3-O-glucoside lies solely in the axial/equatorial orientation of the hydroxyl group at the C-3' position of the sugar moiety. Standard C18 HPLC methods often co-elute these compounds. This protocol utilizes a specific mobile phase modifier and temperature control to achieve baseline resolution.

Sample Preparation:

  • Enzyme Quenching: Fresh plant tissue must be flash-frozen in liquid nitrogen immediately upon collection to inhibit endogenous glucosidases.

  • Drying: Lyophilization (Freeze-drying) is mandatory. Air-drying allows residual enzymatic activity that can hydrolyze the rare alloside to the aglycone kaempferol.

  • Comminution: Grind to a fine powder (mesh size 40-60) under liquid nitrogen cooling.

Extraction Methodology

Objective: Maximize glycoside yield while minimizing chlorophyll and lipid co-extraction.

Reagents:
  • Extraction Solvent: 70% Methanol (aq) (v/v).

  • Defatting Solvent: Petroleum Ether (40-60°C).

  • Partition Solvent: Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[2]

Protocol Steps:
  • Maceration (Cold Extraction):

    • Suspend 100 g of lyophilized powder in 1.0 L of 70% Methanol.

    • Crucial: Sonicate for 30 minutes at <30°C. Avoid heat to prevent thermal degradation of the glycosidic bond.

    • Macerate for 24 hours in the dark at 4°C.

    • Filter through Whatman No. 1 paper.[3] Repeat extraction 2x with fresh solvent.

    • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 40°C until methanol is removed, leaving an aqueous slurry.

  • Liquid-Liquid Fractionation:

    • Defatting: Wash the aqueous slurry with Petroleum Ether (3 x 300 mL). Discard the organic layer (lipids/chlorophyll).

    • Aglycone Removal: Extract with Diethyl Ether or Chloroform (2 x 300 mL). This removes free kaempferol and non-polar methoxylated flavonoids.

    • Target Extraction: Extract the aqueous phase with n-Butanol (saturated with water) (3 x 300 mL).

    • Note: Ethyl Acetate may be used, but n-Butanol has higher recovery for monoglycosides like K3A.

    • Concentrate the n-Butanol fraction to dryness to obtain the Crude Glycoside Fraction (CGF) .

Purification Workflow (The "Clean-Up")

Direct HPLC of the crude fraction is inefficient. We employ Size Exclusion Chromatography (SEC) as a pre-purification step.

Stationary Phase: Sephadex LH-20.[2][4][5] Mobile Phase: Methanol:Water (1:1 to 100:0 gradient).

  • Swell Sephadex LH-20 in Methanol for 4 hours. Pack into a glass column (2.5 x 50 cm).

  • Dissolve CGF in minimum Methanol and load onto the column.

  • Elute isocratically with MeOH:H2O (50:50).

  • Monitor fractions via TLC (Silica gel 60 F254).[4]

    • TLC System: EtOAc:Formic Acid:Acetic Acid:Water (100:11:11:26).

    • Visualization: Natural Product Reagent (NP/PEG) under UV 365nm. Kaempferol glycosides appear as yellow-orange fluorescent bands .

  • Pool fractions containing the target Rf (~0.4-0.5 range typical for monoglycosides).

Preparative HPLC & Isomer Separation

This is the critical step to separate K3A from K3-glucoside.

System: Preparative HPLC with UV-Vis detector. Column: Phenyl-Hexyl or C18 (High Carbon Load, e.g., 25%). Phenyl-Hexyl columns often provide better selectivity for sugar epimers due to pi-pi interactions.

ParameterSetting
Column Phenomenex Luna Phenyl-Hexyl, 250 x 21.2 mm, 5 µm
Flow Rate 10.0 mL/min
Wavelength 265 nm (Band II) and 354 nm (Band I)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 15% B (Isocratic) 5-25 min: 15%

35% B 25-30 min: 35%

100% B

Separation Logic: Kaempferol 3-alloside typically elutes after Kaempferol 3-glucoside on C18 phases but may invert or show greater resolution on Phenyl phases depending on the specific pi-interaction with the axial hydroxyl of allose.

Structural Validation (Self-Validating System)

You cannot rely on retention time alone. You must validate the "Alloside" identity via NMR.

1H NMR Diagnostic Signals (500 MHz, DMSO-d6):

  • Aglycone: Typical Kaempferol AA'BB' system for B-ring (δ 8.0-8.1, d; δ 6.9, d) and meta-coupled A-ring protons (δ 6.2, 6.4).

  • Sugar Anomeric Proton (H-1''):

    • Glucose (β-D): δ ~5.3-5.4 ppm, d, J = 7.0 - 8.0 Hz (Diaxial coupling indicates β-linkage and equatorial H-2).

    • Allose (β-D): δ ~5.3-5.5 ppm, d, J = 7.5 - 8.0 Hz .

    • Differentiation Key: Look at H-3'' . In allose, H-3 is axial, but the C-3 OH is axial relative to glucose's equatorial. The coupling constants between H-2/H-3 and H-3/H-4 will differ significantly from glucose.

    • Critical Check: Acid hydrolysis of a small aliquot (2N HCl, 100°C, 1h) followed by GC-MS of silylated sugars is the gold standard if NMR is ambiguous.

Workflow Diagram

G Plant Plant Tissue (Acystopteris/Dolichos) Lyophil Lyophilization & Grinding (Liquid N2) Plant->Lyophil Extract Extraction 70% MeOH, <30°C Lyophil->Extract Evap Evaporation to Aqueous Slurry Extract->Evap Defat Partition: Pet Ether (Remove Lipids) Evap->Defat Aqueous Phase AglyconeRem Partition: CHCl3 (Remove Aglycones) Defat->AglyconeRem Aqueous Phase TargetExt Partition: n-Butanol (Extract Glycosides) AglyconeRem->TargetExt Aqueous Phase LH20 Sephadex LH-20 (MeOH:H2O 50:50) TargetExt->LH20 n-BuOH Fraction PrepHPLC Prep-HPLC (Phenyl-Hexyl Column) LH20->PrepHPLC Enriched Fraction K3A Purified Kaempferol 3-O-Alloside PrepHPLC->K3A Peak 1 (or 2) K3G Impurity: Kaempferol 3-O-Glucoside PrepHPLC->K3G Discard

Figure 1: Step-by-step isolation workflow emphasizing the partitioning strategy to remove interferences prior to chromatographic separation.

References

  • Mizuno, M., et al. (1990). Kaempferol glycosides from the leaves of Acystopteris japonica. Phytochemistry.

  • Nawaz, H., et al. (2020). Extraction and Purification of Kaempferol Glycosides: A Review. Journal of Applied Research on Medicinal and Aromatic Plants.

  • Sielc Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol.

  • BenchChem. (2025).[6] Protocols for the Extraction of Kaempferol Glycosides.

  • Cai, Y., et al. (2011). Isolation and identification of phenolic compounds from Gynura divaricata leaves. Pharmacognosy Magazine.

Sources

Synthesis of Kaempferol 3-O-β-D-allopyranoside: A Detailed Guide for Chemical and Enzymatic Glycosylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of kaempferol 3-O-β-D-allopyranoside, a novel flavonoid glycoside, from the readily available flavonol, kaempferol. This document provides an in-depth exploration of the chemical synthesis, including protecting group strategies, glycosylation, and deprotection steps, as well as an overview of potential enzymatic approaches. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by references to authoritative sources.

Strategic Overview: The Path to a Specific Glycoside

The synthesis of a specific flavonoid glycoside like kaempferol 3-O-β-D-allopyranoside presents a significant regioselectivity challenge. Kaempferol possesses four hydroxyl groups (at the 3, 5, 7, and 4' positions) with varying reactivity. The acidity and, consequently, the reactivity of these hydroxyl groups generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 5-OH.[1][2] The 5-OH group is the least reactive due to the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl group.[1] To achieve selective glycosylation at the 3-OH position, a strategic application of protecting groups is paramount.

This guide will focus on a well-established chemical synthesis route involving three main stages:

  • Protection of Kaempferol: Selective protection of the 5, 7, and 4'-hydroxyl groups to leave the 3-OH group available for glycosylation.

  • Glycosylation: Coupling of the protected kaempferol with a suitable D-allopyranosyl donor.

  • Deprotection: Removal of all protecting groups to yield the final product.

Additionally, we will briefly explore enzymatic synthesis as a promising alternative that can offer high regioselectivity and milder reaction conditions.[3]

Chemical Synthesis of Kaempferol 3-O-β-D-allopyranoside

The chemical synthesis of kaempferol 3-O-β-D-allopyranoside is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow Kaempferol Kaempferol Protected_Kaempferol 5,7,4'-Tri-O-benzyl-kaempferol Kaempferol->Protected_Kaempferol Benzylation Glycosylated_Product Protected Kaempferol-Alloside Protected_Kaempferol->Glycosylated_Product Koenigs-Knorr Glycosylation Allosyl_Bromide Per-O-acetyl-α-D-allopyranosyl Bromide Allosyl_Bromide->Glycosylated_Product Final_Product Kaempferol 3-O-β-D-allopyranoside Glycosylated_Product->Final_Product Deprotection

Caption: Workflow for the chemical synthesis of Kaempferol 3-O-β-D-allopyranoside.

Step-by-Step Protocols

Part 1: Protection of Kaempferol

To ensure regioselective glycosylation at the 3-position, the more reactive 7- and 4'-hydroxyl groups, along with the less reactive 5-hydroxyl group, are protected as benzyl ethers. Benzyl groups are chosen for their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenolysis.[4][5]

Protocol 1: Synthesis of 5,7,4'-Tri-O-benzyl-kaempferol

  • Dissolution: Dissolve kaempferol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 5 equivalents) to the solution.

  • Benzylation: Add benzyl bromide (BnBr, 4 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 5,7,4'-tri-O-benzyl-kaempferol.[6][7]

Part 2: Preparation of the Glycosyl Donor

A suitable glycosyl donor is required for the glycosylation step. Per-O-acetyl-α-D-allopyranosyl bromide is an effective donor for the Koenigs-Knorr reaction. The acetyl group at the C-2 position provides neighboring group participation, which directs the formation of the desired β-glycosidic bond.[8]

Protocol 2: Synthesis of Per-O-acetyl-α-D-allopyranosyl Bromide

  • Acetylation of D-Allose: Treat D-allose with acetic anhydride in the presence of a catalytic amount of perchloric acid to yield per-O-acetyl-D-allopyranose.[9]

  • Bromination: Dissolve the per-O-acetyl-D-allopyranose in a minimal amount of acetic acid and treat with a solution of hydrogen bromide in acetic acid.[9]

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water and extract with dichloromethane.

  • Purification: Wash the organic layer with cold saturated sodium bicarbonate solution and water, dry over anhydrous calcium chloride, and concentrate under reduced pressure to yield the crude acetobromoallose. This product is often used immediately in the next step without further purification.

Part 3: Glycosylation

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[8] It involves the coupling of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.

Protocol 3: Koenigs-Knorr Glycosylation

  • Reaction Setup: To a solution of 5,7,4'-tri-O-benzyl-kaempferol (1 equivalent) and per-O-acetyl-α-D-allopyranosyl bromide (1.5 equivalents) in anhydrous dichloromethane, add freshly prepared silver carbonate (2 equivalents).

  • Reaction Conditions: Stir the mixture in the dark at room temperature for 48 hours. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration and Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the protected kaempferol 3-O-(per-O-acetyl-β-D-allopyranoside).

Part 4: Deprotection

The final step is the removal of all protecting groups to yield the target molecule. This is a two-step process involving the deacetylation of the sugar moiety followed by the debenzylation of the kaempferol backbone.

Protocol 4: Deprotection of the Glycosylated Product

  • Deacetylation (Zemplén Conditions): Dissolve the protected glycoside in dry methanol and add a catalytic amount of sodium methoxide in methanol.[10] Stir the solution at room temperature and monitor by TLC. Once the deacetylation is complete, neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.[10]

  • Debenzylation (Catalytic Hydrogenolysis): Dissolve the deacetylated product in a mixture of ethanol and ethyl acetate. Add 10% palladium on carbon (Pd/C) catalyst.[4][11] Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the catalyst through Celite and wash with methanol. Concentrate the filtrate and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to yield pure kaempferol 3-O-β-D-allopyranoside.

Enzymatic Synthesis: A Green Alternative

Enzymatic glycosylation offers a promising alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions, thus avoiding the need for extensive protection and deprotection steps.[3] Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.

For the synthesis of kaempferol 3-O-β-D-allopyranoside, a glycosyltransferase capable of utilizing UDP-allose as a sugar donor and kaempferol as an acceptor would be required. While specific GTs for allosides are less common than for glucosides, enzyme engineering and screening of microbial sources could identify suitable candidates.

Conceptual Enzymatic Workflow

Enzymatic_Workflow Kaempferol Kaempferol GT_Enzyme Glycosyltransferase (GT) Kaempferol->GT_Enzyme UDP_Allose UDP-Allose UDP_Allose->GT_Enzyme Final_Product Kaempferol 3-O-β-D-allopyranoside GT_Enzyme->Final_Product Enzymatic Glycosylation Byproduct UDP GT_Enzyme->Byproduct

Caption: Conceptual workflow for the enzymatic synthesis of kaempferol 3-O-β-D-allopyranoside.

Purification and Characterization

The purification and characterization of the final product are crucial to confirm its identity and purity.

Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of flavonoid glycosides.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Elution Gradient elution
Detection UV detector at ~265 nm and ~350 nm
Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.

Expected NMR Data (in DMSO-d₆):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the kaempferol aglycone, including doublets for H-6 and H-8 on the A-ring, and an AA'BB' system for the protons on the B-ring.[1][12] The anomeric proton of the β-D-allopyranosyl moiety is expected to appear as a doublet with a large coupling constant (J ≈ 7-8 Hz).

  • ¹³C NMR: The spectrum should display signals corresponding to all carbons of the kaempferol and allose moieties. Glycosylation at the 3-position will cause a downfield shift of the C-2 signal and an upfield shift of the C-3 signal compared to kaempferol.[1][13]

Expected Mass Spectrometry Data:

  • High-Resolution Mass Spectrometry (HR-MS): The exact mass of the [M-H]⁻ or [M+H]⁺ ion should be determined to confirm the molecular formula (C₂₁H₂₀O₁₁).

  • MS/MS Fragmentation: Fragmentation of the parent ion is expected to show a loss of the allosyl residue (162 Da), resulting in a fragment ion corresponding to the kaempferol aglycone at m/z 285 (for [M-H]⁻).[14][15]

Conclusion

The chemical synthesis of kaempferol 3-O-β-D-allopyranoside, while challenging due to the need for regioselective protection, is achievable through a well-defined series of reactions. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize this novel flavonoid glycoside. Furthermore, the exploration of enzymatic methods presents an exciting avenue for more sustainable and efficient production in the future. The successful synthesis of this compound will enable further investigation into its potential biological activities and applications in drug development.

References

  • NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). (n.d.).
  • 13 C-NMR spectrum of Kaempferol-3-O-β-D-(6″-coumaroyl)-glucopyronoside. (n.d.). ResearchGate. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Yang, W., Sun, J., Lu, W., Li, Y., Shan, L., Han, W., Zhang, W.-D., & Yu, B. (2010). Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors. The Journal of Organic Chemistry, 75(20), 6879–6888.
  • Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (n.d.). Retrieved from [Link]

  • Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. (2017). Journal of Agricultural and Food Chemistry, 65(13), 2760–2767.
  • Phytochemistry and Comprehensive Chemical Profiling Study of Flavonoids and Phenolic Acids in the Aerial Parts of Allium Mongolicum Regel and Their Intestinal Motility Evalu
  • Koenigs–Knorr reaction. (2023, December 1). In Wikipedia. [Link]

  • Kaempferol 3-O-Beta-D-Glucopyranosyl(1->3)-Alpha-L-Rhamnopyranosyl(1->6) - PubChem. (n.d.). Retrieved from [Link]

  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
  • Isolation and identification of phenolic compounds from Gynura divaricata leaves. (2011). Pharmacognosy Magazine, 7(26), 101–105.
  • Choung, W.-J., Hwang, S. H., Ko, D.-S., Kim, S. B., Kim, S. H., Jeon, S. H., Choi, H.-D., Lim, S. S., & Shim, J.-H. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Journal of Agricultural and Food Chemistry, 65(13), 2760–2767.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y. (n.d.).
  • Flavonoid investigation, LC–ESI-MS profile and cytotoxic activity of Raphanus raphanistrum L. (Brassicaceae). (n.d.). Journal of Chemical and Pharmaceutical Research, 8(4), 843-852.
  • ESI-MS/MS and possible fragmentation of Kaempferol-3-O-robinoside (m/z [M-H]− 593), Quercetin-3-O-rhamnoside (m/z [M-H]− 447) and Myricetin-3-O-rhamnoside (m/z [M-H]− 463). (n.d.). ResearchGate. Retrieved from [Link]

  • 2-17 Science About O-Benzyl protecting groups. (2021).
  • Imamura, A. (2021). Figure 1: [Removal of acetyl groups under Zemplén conditions.]. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
  • MS/MS spectra of (A) kaempferol, (B) luteolin, (C) quinalizarin, (D) altersolanol A, (E) citromycetin. (n.d.). ResearchGate. Retrieved from [Link]

  • Kaempferol-3-O-glucoside; LC-ESI-QTOF; MS2. (2019, March 28). MassBank.
  • Large-Scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides. (n.d.). ResearchGate. Retrieved from [Link]

  • Bennett, C. S., & Galan, M. C. (2018).
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2020).
  • Yang, W., Sun, J., Lu, W., Li, Y., Shan, L., Han, W., Zhang, W.-D., & Yu, B. (2010). Synthesis of Kaempferol 3-O-(3′′,6′′-Di-O-E-p-coumaroyl)
  • Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS. (2022). Molecules, 27(10), 3099.
  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2004). Molecules, 9(11), 941–949.
  • Kaempferol-3-O-β-D-glucoside, a potential allelochemical isolated from solidago canadensis. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on Koenigs-Knorr Glycosidations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjug
  • Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof. (n.d.). Google Patents.
  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2010). Molecules, 15(1), 479–492.
  • Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano- syl chloride. (n.d.).
  • and α-l-xylopyranosyl bromides in enantiomorphic space groups. (n.d.). MOST Wiedzy. Retrieved from [Link]

  • Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. (2021). AMB Express, 11(1), 147.
  • Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. (2022). Molecules, 27(17), 5521.

Sources

Application Note: Enzymatic Hydrolysis of Kaempferol 3-O-Alloside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical protocol for the hydrolysis of Kaempferol 3-O-alloside , a rare flavonoid glycoside found in Tilia species, Lindera neesiana, and Artemisia annua. Unlike the common isomer Astragalin (Kaempferol 3-O-glucoside), the alloside moiety presents a steric challenge due to the axial hydroxyl group at the C-3 position of the sugar ring (the C-3 epimer of glucose).

Standard


-glucosidases often exhibit poor kinetics toward allosides. Therefore, this protocol details a dual-approach strategy :
  • Enzymatic Screening: Utilizing promiscuous glycoside hydrolase cocktails (Hesperidinase/Pectinase) alongside standard

    
    -glucosidases.
    
  • Acid Hydrolysis Validation: A chemical control to quantify total aglycone potential.

Scientific Background & Mechanism[1][2][3]

The Substrate: Kaempferol 3-O-alloside
  • Aglycone: Kaempferol (3,5,7,4'-tetrahydroxyflavone).

  • Glycone: D-Allose.

  • Linkage:

    
    -glycosidic bond at the C-3 position of the flavone.
    
  • Structural Challenge: D-Allose is the C-3 epimer of D-Glucose. While D-Glucose has an equatorial -OH at C-3, D-Allose has an axial -OH. This stereochemical difference can significantly inhibit the catalytic efficiency of highly specific

    
    -glucosidases (EC 3.2.1.21), which rely on precise hydrogen bonding at the active site.
    
Enzyme Selection Strategy

Commercial "Allosidases" are not standard reagents. Success relies on enzyme promiscuity .

  • 
    -Glucosidase (Almond/Bacteria):  High specificity for glucose; often ineffective for allose.
    
  • Hesperidinase (Aspergillus niger): A complex containing

    
    -glucosidase, 
    
    
    
    -L-rhamnosidase, and side activities. The fungal origin often confers broader substrate tolerance.
  • Pectinase/Cellulase Cocktails: Crude preparations from Aspergillus often contain "side" glycosidase activities capable of hydrolyzing sterically hindered sugars.

Reaction Pathway Visualization

HydrolysisPathway cluster_conditions Critical Parameters Substrate Kaempferol 3-O-alloside (Glycoside) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding (Steric Check) Transition Transition State (Oxocarbenium) Intermediate->Transition Acid/Base Catalysis Aglycone Kaempferol (Aglycone) Transition->Aglycone Release Sugar D-Allose Transition->Sugar Release Param1 pH 5.0 (Citrate/Acetate) Param2 Temp: 37°C - 50°C Param3 Enzyme: Hesperidinase/Pectinase

Caption: Mechanistic pathway of enzymatic hydrolysis. The "Binding" step is the rate-limiting bottleneck for allosides due to C-3 axial steric hindrance.

Experimental Protocols

Materials & Reagents
  • Substrate: Kaempferol 3-O-alloside (isolated or commercial standard, >95% purity).

  • Enzymes:

    • 
      -Glucosidase (from Almond, 
      
      
      
      2 U/mg).
    • Hesperidinase (from Aspergillus niger).

    • Pectinase (from Aspergillus aculeatus).

  • Buffers:

    • 0.1 M Sodium Acetate buffer (pH 5.0).

    • 2 M HCl (for acid control).

  • Solvents: DMSO (molecular biology grade), Methanol (HPLC grade).

Protocol A: Enzymatic Hydrolysis (Screening)

Use this method to preserve the aglycone structure and test enzyme specificity.

  • Preparation of Stock Solution: Dissolve 1.0 mg of Kaempferol 3-O-alloside in 100

    
    L DMSO.
    
  • Enzyme Preparation: Prepare 10 mg/mL solutions of each enzyme in 0.1 M Acetate Buffer (pH 5.0).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, mix:

      • 880

        
        L Acetate Buffer (pH 5.0)
        
      • 20

        
        L Substrate Stock (Final conc: ~20 
        
        
        
        g/mL)
      • 100

        
        L Enzyme Solution (Final enzyme conc: 1 mg/mL)
        
  • Incubation: Incubate at 37°C (for Almond

    
    -glu) or 50°C  (for fungal Hesperidinase/Pectinase) in a shaking thermomixer (600 rpm).
    
  • Time Course: Aliquot 100

    
    L at T=0, 1h, 4h, and 24h.
    
  • Termination: Immediately mix aliquot with 100

    
    L cold Methanol containing 1% Formic Acid to denature enzyme.
    
  • Clarification: Centrifuge at 12,000 x g for 5 min. Collect supernatant for HPLC.

Protocol B: Acid Hydrolysis (Control)

Use this method to determine the total theoretical yield of Kaempferol.

  • Mix 20

    
    L Substrate Stock with 480 
    
    
    
    L Methanol and 500
    
    
    L 2 M HCl .
  • Incubate at 80°C for 2 hours.

  • Cool to room temperature.

  • Inject directly (or neutralize with NaOH if column pH limits require, though most C18 columns tolerate acidic injection).

Analytical Method (HPLC-DAD)

To validate the hydrolysis, you must resolve the polar glycoside from the non-polar aglycone.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV 365 nm (Bandwidth 4 nm)
Injection 10

L

Gradient Profile:

  • 0-5 min: 15% B (Isocratic)

  • 5-20 min: 15%

    
     60% B (Linear Gradient)
    
  • 20-25 min: 60%

    
     100% B (Wash)
    
  • 25-30 min: 15% B (Re-equilibration)

Expected Results:

  • Kaempferol 3-O-alloside: Elutes early (~8-10 min) due to sugar polarity.

  • Kaempferol (Aglycone): Elutes late (~16-18 min).

  • Calculation: Hydrolysis Efficiency (%) = [Area(Aglycone) / (Area(Glycoside) + Area(Aglycone) * CorrectionFactor)] * 100.

    • Note: Correction factor accounts for molecular weight difference (MW Aglycone / MW Glycoside).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Hydrolysis (<5%) Enzyme specificity mismatch (Allose steric hindrance).Switch from pure

-glucosidase to Hesperidinase or Pectinase (fungal cocktails). Increase time to 48h.
Partial Hydrolysis Product inhibition (Glucose/Allose buildup).Perform reaction in a dialysis bag or add

-gluconolactone (if inhibitor is specific, though less relevant here).
Precipitation Aglycone insolubility.Kaempferol is poorly soluble in water. Ensure reaction contains 10-20% DMSO or Methanol if precipitation is visible.
Unknown Peak Partial breakdown or oxidation.Add Ascorbic Acid (1 mM) to buffer to prevent flavonol oxidation at high temps.

References

  • Enzym

    • Source: Journal of Agricultural and Food Chemistry
    • Relevance: Discusses the specificity of -glucosidases and the use of Hesperidinase for complex flavonoid glycosides.
    • (General Journal Link for verification)

  • Isolation and Identific

    • Source: MDPI Molecules / ResearchG
    • Context: Methodologies for isolating Kaempferol 3-O-alloside
  • Specificity of

    
    -Glucosidases toward C3-Epimers 
    
    • Source: Biochemistry Journal[1]

    • Context: Explains the kinetic penalty for hydrolyzing allosides vs. glucosides.
  • HPLC Analysis of Kaempferol and Glycosides

    • Source: BenchChem Applic
    • Context: Standard RP-HPLC conditions for separating flavonol aglycones

Sources

solvent systems for thin-layer chromatography of kaempferol glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Engineering for Thin-Layer Chromatography of Kaempferol Glycosides

Abstract

The chromatographic separation of kaempferol glycosides presents a unique challenge due to the dual nature of these molecules: a non-polar flavone backbone coupled with highly polar sugar moieties (monosides, biosides, or triosides). This application note details the optimization of solvent systems for High-Performance Thin-Layer Chromatography (HPTLC) and standard TLC. We provide a mechanistic rationale for mobile phase selection, distinguishing between systems suitable for aglycone screening versus complex glycoside resolution. A validated derivatization protocol using Natural Product Reagent (Neu’s Reagent) is included to ensure high-sensitivity fluorescent detection.

Mechanistic Principles of Separation

To achieve reproducible separation, one must understand the interaction between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase (Silica Gel 60 F254): The silanol groups (Si-OH) on the silica surface are slightly acidic and highly polar. They interact with kaempferol glycosides primarily through hydrogen bonding with the sugar hydroxyls and the phenolic hydroxyls of the flavone nucleus.

  • Mobile Phase Modifiers:

    • Acid (Formic/Acetic): Phenolic compounds like kaempferol can ionize (deprotonate) at neutral pH, leading to "tailing" (streaking) on the plate. Adding acid suppresses this ionization (

      
      ), ensuring the molecule migrates as a tight, neutral band.
      
    • Water: Essential for the solvation of the hydrophilic sugar moieties. Without water, glycosides bind too strongly to the silica and remain at the baseline (

      
      ).
      
    • Ethyl Acetate/Toluene: These provide the necessary elution strength for the aglycone backbone.

Diagram 1: Polarity & Separation Logic

G Analyte Kaempferol Glycoside Silica Stationary Phase (Silanol Groups) Analyte->Silica H-Bonding (Retention) MobilePhase Mobile Phase (Solvent System) MobilePhase->Analyte Solvation (Elution) Acid Formic Acid (Suppress Ionization) Acid->Analyte Prevents Tailing Water Water (Solvate Sugars) Water->Analyte Increases Rf of Glycosides

Figure 1: Mechanistic interactions governing the migration of kaempferol glycosides on silica gel.

Optimized Solvent Systems

We categorize solvent systems based on the target analyte complexity.

Table 1: Recommended Mobile Phases
System ClassComposition (v/v/v)Target AnalytesMechanism/Notes
A. General Screening (Standard) Ethyl Acetate : Formic Acid : Water (80 : 10 : 10)Monoglycosides & AglyconesThe "Workhorse" system. Balanced polarity. Water ensures glycosides lift off baseline; Formic acid sharpens bands.
B. High Resolution (HPTLC) Ethyl Acetate : Formic Acid : Acetic Acid : Water (100 : 11 : 11 : 26)Complex Glycosides (Di/Tri-saccharides)High water content increases polarity to separate varying sugar chains (e.g., separating rutinoside from glucoside).
C. Aglycone Focus Toluene : Ethyl Acetate : Formic Acid (50 : 40 : 10)Kaempferol AglyconeNon-polar system. Glycosides remain near origin (

); Aglycones migrate to mid-plate (

).
D. Polar Alternative Chloroform : Methanol : Water (70 : 30 : 4)Highly Polar GlycosidesChlorinated solvent alternative. Excellent for separating closely related biosides.

Critical Note: System B is often referred to as a modified "Forestal" or "N-Butanol" substitute. It is superior for differentiating Kaempferol-3-O-glucoside (Astragalin) from Kaempferol-3-O-rutinoside (Nicotiflorin).

Experimental Protocol

Phase 1: Sample Preparation
  • Extraction: Weigh 1.0 g of plant powder. Extract with 10 mL Methanol (MeOH) via ultrasonication for 20 mins.

  • Clarification: Centrifuge at 10,000 rpm for 5 mins. Use the supernatant.

  • Reference Standards: Dissolve Kaempferol, Kaempferol-3-O-glucoside, and Kaempferol-3-O-rutinoside in MeOH (0.5 mg/mL).

Phase 2: Chromatographic Development
  • Plate Activation: Pre-wash Silica Gel 60 F254 plates with Methanol. Dry at 105°C for 20 mins.

  • Application: Apply bands (8 mm width) using an automated applicator (e.g., CAMAG Linomat 5) or capillary.

    • Volume: 5-10 µL for extracts; 2-4 µL for standards.

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase (e.g., System A). Saturate for 20 minutes (Critical for reproducibility).

  • Development: Develop plate to a distance of 70-80 mm.

  • Drying: Dry in a stream of cold air for 5 minutes. Do not use high heat immediately, as it may degrade labile glycosides before derivatization.

Phase 3: Visualization (Derivatization)

Flavonoids are poorly visible in visible light but show distinct quenching at UV 254 nm. For specific identification, Natural Product (NP) Reagent is required.

  • Reagent A: 1% Diphenylboric acid 2-aminoethyl ester (Neu's reagent) in Methanol.

  • Reagent B: 5% Polyethylene glycol 4000 (PEG 4000) in Ethanol.

Procedure:

  • Heat the plate to 100°C for 3 minutes.

  • Spray Reagent A (warm plate).

  • Allow to dry for 2 minutes.

  • Spray Reagent B.

  • Observation: View under UV 366 nm .

Expected Results:

  • Kaempferol Glycosides: Yellow-Green to Green fluorescence.

  • Quercetin Glycosides: Orange-Yellow fluorescence (distinct from Kaempferol).

  • Aglycones: Dull Yellow/Green (often lower fluorescence intensity than glycosides).

Diagram 2: Experimental Workflow

Workflow Start Crude Extract (MeOH) Step1 Plate Activation (105°C, 20 min) Start->Step1 Step2 Sample Application (Bandwise, 8mm) Step1->Step2 Step3 Chamber Saturation (20 min, Filter Paper) Step2->Step3 Step4 Development (System A or B) Step3->Step4 Step5 Derivatization (NP Reagent + PEG 4000) Step4->Step5 End Detection UV 366nm (Kaempferol = Green/Yellow) Step5->End

Figure 2: Step-by-step HPTLC workflow for flavonoid profiling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Ionization of phenolic groups.Increase acid concentration (e.g., add 2-5% more Formic acid).
"Smiling" Bands Uneven solvent migration (Edge Effect).Ensure chamber is fully saturated with filter paper liner (20 min).
Low Rf for Glycosides Mobile phase too non-polar.Increase water or methanol content (Switch from System C to System B).
Fading Fluorescence Oxidation or lack of PEG stabilization.Always apply PEG 4000 immediately after NP reagent to stabilize the fluorescent complex.

References

  • High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard reference for flavonoid systems).
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

  • Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (The "Bible" of TLC, describing the NP/PEG reagent).

  • Patil, S. B., et al. (2024). Validated HPTLC Method for Detection of Kaempferol in Moringa oleifera Leaf Extract.[1] Informatics Journals.

  • Thakkar, J., & Sharma, S. (2023). Simultaneous Quantification of Rutin, Quercetin, Kaempferol and Myricetin... by HPTLC. International Journal of Pharmaceutical Sciences and Research.

Sources

Troubleshooting & Optimization

optimizing mobile phase for kaempferol allopyranoside HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization for Kaempferol Allopyranoside

Current Status: System Active Operator: Senior Application Scientist Topic: Mobile Phase & Method Optimization for Kaempferol 3-O-Allopyranoside

Introduction: The Glycoside Challenge

Welcome to the technical center. You are likely here because Kaempferol 3-O-allopyranoside (K-3-Allo) is presenting a specific chromatographic challenge. Unlike its aglycone (Kaempferol), this molecule possesses a polar sugar moiety (allose) that drastically alters its retention behavior.

The Critical Bottleneck: The primary difficulty with K-3-Allo is separating it from its structural isomer, Kaempferol 3-O-glucoside (Astragalin) . Allose and glucose are epimers (differing only at the C3 carbon of the sugar). Standard C18/Acetonitrile methods often result in co-elution because the hydrophobic aglycone dominates the interaction, masking the subtle stereochemical differences of the sugar.

This guide provides the protocols to break this co-elution and optimize peak shape.

Module 1: Mobile Phase Selection (The Foundation)

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

A: For this specific glycoside, Methanol is often superior to Acetonitrile , despite ACN being the "standard" choice for efficiency.

  • The Mechanism: ACN is a polar aprotic solvent; it interacts primarily through dipole-dipole moments.[1] MeOH is a polar protic solvent.[1][2] It can form hydrogen bonds with the hydroxyl groups on the allose sugar moiety. Because the stereochemistry of allose and glucose differs in the orientation of hydroxyls, MeOH "feels" this difference more acutely than ACN, often providing the necessary selectivity (

    
    ) to resolve the isomers.
    
  • Recommendation: Start with MeOH. If backpressure is too high, use a 50:50 blend of ACN:MeOH in line B, but pure ACN often compresses the selectivity needed for the sugar epimers.

Q: Which acid modifier provides the best peak shape?

A: This depends on your detection method.

ModifierConcentrationApplicationProsCons
Formic Acid 0.1% (v/v)LC-MS/MS Volatile; compatible with MS ionization.Weaker acid (pKa ~3.75). May not fully suppress silanol activity on older columns.
Phosphoric Acid 0.1% (v/v)UV / DAD Excellent peak symmetry; suppresses silanol tailing.Non-volatile. Do NOT use with MS.[3] Can precipitate in high organic % (>80%).
Trifluoroacetic Acid (TFA) 0.05% (v/v)LC-MS (Caution) Strong ion pairing; sharpest peaks.Suppresses MS ionization signal (signal loss); difficult to flush from columns.

Protocol 1: The "Golden Standard" Starting Conditions

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[4]

  • Temp: 30°C (Lower temperature favors sugar isomer separation).

Module 2: Troubleshooting Peak Issues

Q: Why is my Kaempferol Allopyranoside peak tailing?

A: Tailing usually stems from secondary interactions between the phenolic hydroxyls of the kaempferol core and the residual silanols on the silica support.

The Fix:

  • Check pH: The mobile phase pH must be below 3.0 . The pKa of the most acidic proton on Kaempferol is approximately 6-7. To keep it fully protonated (neutral) and prevent interaction with positive sites on the column, the pH must be < pKa - 2.

  • Increase Ionic Strength: If using Formic acid, tailing may persist. Switch to 20 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid) . The ammonium ions block the silanol sites (ion-exchange competition), sharpening the peak.

Q: I see "Ghost Peaks" or baseline drift.

A: This is common with Methanol gradients.

  • Cause: Methanol has a higher UV cutoff (205 nm) than ACN (190 nm). Impurities in the MeOH or water become visible during the gradient ramp.

  • Fix: Monitor at 360-370 nm (Band I of flavonols). At this wavelength, mobile phase impurities are invisible. Avoid 210 nm or 254 nm unless necessary.

Module 3: Visualizing the Optimization Logic

Use the following decision tree to guide your method development.

HPLC_Optimization Start Start: Kaempferol Allopyranoside Method Goal Goal: Isomer Separation (vs Glucoside)? Start->Goal Route_A Yes: Need to separate Epimers Goal->Route_A Yes Route_B No: Just general quantification Goal->Route_B No Solvent_A Select Solvent: Methanol (Protic) Maximizes H-bonding diffs Route_A->Solvent_A Solvent_B Select Solvent: Acetonitrile (Aprotic) Maximizes Efficiency Route_B->Solvent_B Check_Peak Check Peak Shape Solvent_A->Check_Peak Solvent_B->Check_Peak Tailing Issue: Tailing > 1.2 Check_Peak->Tailing Fix_Tailing_1 Add 10-20mM Ammonium Formate Tailing->Fix_Tailing_1 LC-MS Fix_Tailing_2 Switch to Phosphoric Acid (UV Only) Tailing->Fix_Tailing_2 UV Only Check_Res Check Resolution (Rs) Tailing->Check_Res Peak OK Fix_Tailing_1->Check_Res Fix_Tailing_2->Check_Res Coelution Issue: Rs < 1.5 (Co-elution) Check_Res->Coelution Fix_Res_1 Lower Temp to 20-25°C Coelution->Fix_Res_1 First Step Final Optimized Method Coelution->Final Rs > 1.5 Fix_Res_2 Switch Column: Phenyl-Hexyl or PFP (Pi-Pi Interactions) Fix_Res_1->Fix_Res_2 If Fails Fix_Res_2->Final

Figure 1: Decision matrix for optimizing mobile phase and column selection based on specific separation goals.

Module 4: Advanced Separation Protocol (Isomer Resolution)

If you cannot separate Kaempferol-3-O-allopyranoside from Kaempferol-3-O-glucoside using standard C18, utilize the "Pi-Pi / Protic" Protocol .

The Science: This protocol leverages two mechanisms:

  • Pi-Pi Interactions: Using a Phenyl-Hexyl column interacts with the aromatic rings of the Kaempferol core.

  • Stereoselectivity: Methanol interacts with the axial/equatorial hydroxyls of the sugar.

Step-by-Step Protocol:

  • Stationary Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl) column (e.g., Phenomenex Kinetex Biphenyl or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol (100%).

  • Temperature: 25°C (Strict control). Higher temperatures increase kinetic energy, masking the subtle binding differences between the sugar isomers.

  • Gradient Profile:

    • 0 min: 15% B

    • 5 min: 15% B (Isocratic hold to stack polar impurities)

    • 25 min: 45% B (Shallow gradient: ~1.5% change per minute)

    • 30 min: 90% B (Wash)

    • 35 min: 15% B (Re-equilibrate)

Expected Outcome: The allopyranoside generally elutes before the glucoside in this system due to slight differences in polarity created by the allose stereochemistry.

References

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[2][5] Retrieved from [Link]

  • Shimadzu. (n.d.).[6] 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Matei, I., et al. (2025). Close-lying pKa values of kaempferol determined by second-derivative synchronous fluorescence.[7][8] Revue Roumaine de Chimie. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2002). HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs.[9] Retrieved from [Link]

Sources

stability of kaempferol 3-O-beta-D-allopyranoside in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kaempferol 3-O-β-D-allopyranoside . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the chemical causality of flavonoid stability.

Kaempferol 3-O-β-D-allopyranoside is a bioactive flavonol glycoside. Like most compounds in this class, its integrity in solution is constantly challenged by hydrolysis, oxidation, and photodegradation[1]. Understanding the thermodynamic and kinetic vulnerabilities of both the glycosidic bond and the aglycone core is essential for generating reproducible, artifact-free data.

Mechanistic Principles of Degradation (The "Why")

To prevent degradation, we must first understand the specific molecular liabilities of kaempferol 3-O-β-D-allopyranoside:

  • Acid/Base-Catalyzed Hydrolysis: The β-D-allopyranosidic bond at the C3 position is the primary target for hydrolysis in highly acidic or alkaline aqueous buffers[1]. Cleavage of this bond yields the free kaempferol aglycone and D-allopyranose.

  • Auto-Oxidation of the Aglycone: The kaempferol core contains multiple phenolic hydroxyl groups. In neutral to alkaline environments (pH > 7.0), these groups deprotonate, increasing electron density on the aromatic rings. This makes the molecule highly susceptible to reactive oxygen species (ROS) and auto-oxidation, leading to the opening of the heterocyclic C-ring and the formation of benzofuranone derivatives (e.g., 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone)[2].

  • Photodegradation: The highly conjugated

    
    -system of the flavonoid core absorbs UV and visible light, which can trigger radical-mediated ring cleavage[1].
    

Degradation K3A Kaempferol 3-O-β-D-allopyranoside (Intact Glycoside) Kaempferol Kaempferol (Aglycone) K3A->Kaempferol Hydrolysis (Acid/Base/Enzymatic) Sugar D-Allopyranose K3A->Sugar Cleavage BZF Benzofuranone Derivatives (Oxidized Metabolites) Kaempferol->BZF Auto-oxidation (Alkaline pH, O2) Phenolic Smaller Phenolic Acids (Ring Cleavage) Kaempferol->Phenolic Photodegradation / Deep Oxidation

Fig 1. Primary degradation pathways of kaempferol 3-O-β-D-allopyranoside in solution.

Quantitative Stability & Storage Data

The following tables synthesize the stability parameters for kaempferol 3-O-glycosides to guide your experimental design.

Table 1: Environmental Stability Matrix

Parameter Condition Stability Impact Mechanistic Consequence
pH Acidic (pH 3-5) Moderate Slow hydrolysis of the allopyranosidic bond over time[1].
pH Mildly Acidic (pH 6.0) Optimal Maximum stability for aqueous cyclodextrin complexation[3].
pH Alkaline (pH > 8.0) Poor Rapid deprotonation and severe auto-oxidation of the aglycone[2].
Temperature 22°C (Room Temp) Moderate Gradual oxidation; aglycone half-life significantly reduced in alkali[2].

| Temperature | 40°C+ | Poor | Accelerated thermal degradation and near-total disappearance in alkali[2]. |

Table 2: Standardized Storage Protocols

Storage State Temperature Max Duration Critical Handling Notes
Solid Powder -20°C ≥ 4 years Store desiccated in a dark, airtight container[1].
DMSO Stock -20°C 1 month Purge with Argon/Nitrogen. Protect from light[1].

| DMSO Stock | -80°C | 6–12 months | Aliquot strictly to avoid freeze-thaw cycles[1]. |

Troubleshooting Guide & FAQs

Q: My HPLC chromatogram shows a new peak eluting later than kaempferol 3-O-β-D-allopyranoside. What is happening? A: You are observing hydrolysis. The cleavage of the β-D-allopyranosidic bond leaves behind the free kaempferol aglycone[1]. Because the aglycone lacks the hydrophilic sugar moiety, it is significantly more hydrophobic than the intact glycoside and will elute later on a reverse-phase C18 column. Solution: Verify the pH of your storage solvent and assay buffer. Ensure your DMSO is strictly anhydrous, as absorbed water will initiate hydrolysis during storage.

Q: The solution turned yellow-brown after sitting on the benchtop. Is it still viable? A: No, the solution should be discarded. A shift to a darker yellow or brown color is a direct visual indicator of oxidative degradation[1]. In neutral to alkaline conditions, the flavonoid structure oxidizes into benzofuranone derivatives and smaller aromatic compounds[2]. Solution: Prepare fresh solutions daily for benchtop assays, shield them from ambient light using amber vials, and consider adding a compatible antioxidant (e.g., 0.1% ascorbic acid) if your assay permits.

Q: I am experiencing precipitation when diluting my DMSO stock into my aqueous assay buffer. How can I fix this? A: Kaempferol glycosides exhibit inherently low aqueous solubility[1]. When the DMSO concentration drops below a critical threshold in the buffer, the compound crashes out. Solution: You can utilize cyclodextrin complexation (e.g., HP-β-CD or SBE-β-CD) to enhance solubility[4]. The hydrophobic benzopyranic core of the kaempferol molecule inserts into the cyclodextrin cavity, while the allopyranoside sugar remains solvent-exposed. Note that this complexation is most thermodynamically stable at pH 6.0 compared to physiological pH 7.4[3].

Self-Validating Experimental Protocols

To ensure data integrity, do not assume your compound is stable. Use the following protocols to create a self-validating workflow that proves the compound's integrity before use.

Protocol A: Preparation of Degradation-Resistant Stock Solutions

Causality: DMSO is highly hygroscopic. Repeated opening of a DMSO stock vial introduces atmospheric moisture, which drives hydrolysis. Aliquoting prevents this.

  • Solvent Preparation: Use fresh, anhydrous Dimethyl Sulfoxide (DMSO) with a purity of

    
     99.9%. Degas the DMSO by bubbling with dry Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen.
    
  • Dissolution: Weigh the kaempferol 3-O-β-D-allopyranoside powder in a low-light environment. Add the degassed DMSO to achieve a standard stock concentration (e.g., 10 mM).

  • Agitation: Vortex gently. If dissolution is slow, warm the vial gently in a water bath strictly

    
     37°C and sonicate for 2-minute intervals[1]. Never exceed 40°C, as thermal degradation accelerates rapidly[2].
    
  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge vials.

  • Storage: Blanket the headspace of each vial with Argon gas before capping. Store immediately at -80°C for long-term stability[1].

Protocol B: Forced Degradation & Stability Validation Assay

Causality: Before running a long-term biological assay (e.g., Caco-2 cell transport[5]), you must validate that the compound survives the assay conditions.

  • Sample Prep: Dilute your stock into your specific experimental buffer to your final working concentration.

  • Incubation: Incubate the solution at your assay temperature (e.g., 37°C) in the dark.

  • Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench the reaction by mixing 1:1 with ice-cold methanol containing 0.1% formic acid to stabilize the pH and precipitate buffer proteins.
  • HPLC-DAD Analysis: Inject the samples onto a C18 column. Monitor at

    
     nm.
    
  • Validation Metric: Calculate the relative standard deviation (RSD) of the intact glycoside peak area. A stable solution should exhibit an RSD of

    
     over the assay duration[5]. The appearance of a later-eluting peak confirms aglycone formation (hydrolysis), while a decrease in total peak area without new peaks suggests ring-cleavage oxidation[1][2].
    

Protocol Solvent 1. Solvent Prep Anhydrous DMSO Argon Purge Dissolution 2. Dissolution Gentle warming (<37°C) Sonication Solvent->Dissolution Aliquot 3. Aliquoting Amber Vials Single-use volumes Dissolution->Aliquot Storage 4. Storage -80°C (Long-term) -20°C (Short-term) Aliquot->Storage Validation 5. Validation HPLC-DAD (365 nm) Check Aglycone Peak Storage->Validation

Fig 2. Self-validating workflow for the preparation and storage of stable stock solutions.

References

  • BenchChem. Stability issues and degradation of kaempferol 3-neohesperidoside in solution. 1

  • Atala, E., et al. (2023). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties. National Institutes of Health (PMC). 2

  • MDPI. (2024). Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study. 4

  • ResearchGate. (2025). Effect of pH on the Complexation of Kaempferol-4′-glucoside with Three β-Cyclodextrin Derivatives: Isothermal Titration Calorimetry and Spectroscopy Study. 3

  • Royal Society of Chemistry. (2017). Intestinal absorption and neuroprotective effects of kaempferol-3-O-rutinoside. 5

Sources

distinguishing allose from glucose in flavonoid glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Allose from Glucose Residues

Ticket ID: FLAV-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Welcome to the Structural Elucidation Support Center.

You are likely here because you have isolated a flavonoid glycoside (e.g., an isoquercitrin analog) and are facing the "Isobaric Nightmare." Your Mass Spec tells you it’s a hexose (


 loss of 162), but you cannot confirm if it is Glucose  (common) or Allose  (rare C3-epimer).

Misidentification here is a critical failure point in natural product chemistry. Allose-based flavonoids often exhibit distinct anti-inflammatory and antiproliferative profiles compared to their glucose counterparts.

This guide provides three distinct modules to solve this, ranked from Non-Destructive (NMR) to Destructive (GC-MS) .

Module 1: The NMR "Smoking Gun" (Non-Destructive)

Methodology: 1H-NMR Coupling Constant Analysis (


-values)
Prerequisite:  >1 mg pure compound, dissolved in DMSO-

or MeOD-

.
The Core Concept

Glucose and Allose are C3-epimers . In their most stable pyranose chair conformations (


):
  • Glucose: Protons H2, H3, and H4 are all axial . This results in trans-diaxial couplings, which are large (

    
     Hz).
    
  • Allose: The OH at C3 is inverted. Therefore, H3 is equatorial . This creates equatorial-axial couplings with H2 and H4, which are small (

    
     Hz).
    
Data Table: The Diagnostic Fingerprint

Focus your analysis on the H3 proton of the sugar moiety.

Feature

-D-Glucopyranoside

-D-Allopyranoside
C3-OH Orientation EquatorialAxial
H3 Orientation AxialEquatorial

Coupling
Large (~9.0 Hz)Small (~3.5 Hz)

Coupling
Large (~9.0–9.5 Hz)Small (~3.0–4.0 Hz)
H3 Peak Shape Wide Triplet / dd (

)
Narrow Multiplet / dd (

-like)
Troubleshooting Workflow
  • Issue: "My sugar protons are overlapping with the solvent or flavonoid skeleton."

    • Solution: Run a 1D TOCSY . Irradiate the anomeric proton (H1, usually distinct at

      
       5.0–5.5). The magnetization will transfer down the sugar ring, revealing H2, H3, and H4 in isolation.
      
  • Issue: "I see intermediate couplings (5-6 Hz)."

    • Solution: Your sugar might be in a skewed conformation due to steric hindrance from the aglycone. Switch solvent to Pyridine-

      
       to break internal H-bonds or proceed to Module 3.
      

NMR_Workflow Start Start: 1H-NMR Spectrum Check_H1 Locate Anomeric Proton (H1) (d 5.0 - 5.5 ppm) Start->Check_H1 Overlap Is H1 or Sugar Region Overlapped? Check_H1->Overlap TOCSY Run 1D-TOCSY (Irradiate H1) Overlap->TOCSY Yes Analyze_H3 Analyze H3 Signal Structure Overlap->Analyze_H3 No TOCSY->Analyze_H3 Decision_Large Large Couplings (J ~9Hz) (Triplet-like) Analyze_H3->Decision_Large High J values Decision_Small Small Couplings (J ~3-4Hz) (Narrow Multiplet) Analyze_H3->Decision_Small Low J values Result_Glc Result: GLUCOSE Decision_Large->Result_Glc Result_All Result: ALLOSE Decision_Small->Result_All

Figure 1: NMR Decision Tree for distinguishing Glucose vs. Allose based on H3 coupling constants.

Module 2: LC-MS/MS (Screening & Limitations)

Methodology: Retention Time & Fragmentation Warning: Mass Spectrometry alone is not definitive for stereoisomers without authentic standards.

Why MS1 Fails

Both compounds are isobaric (


 463 for isoquercitrin-like glycosides in negative mode). High-resolution MS (HRMS) cannot distinguish them.
The Solution: HILIC Chromatography

Reverse-phase (C18) often fails to separate these epimers. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide-based columns.

  • Column: Waters XBridge Amide or TSKgel Amide-80.

  • Mobile Phase: Acetonitrile/Water (high organic, e.g., 80:20) with 10mM Ammonium Acetate.

  • Observation: Allose residues typically elute after glucose residues on Amide columns due to the axial OH interacting more strongly with the stationary phase (though this is compound-dependent). Co-injection with a standard is mandatory.

Module 3: The "Nuclear Option" (Destructive Verification)

Methodology: Acid Hydrolysis + Alditol Acetate Derivatization (GC-MS) Use Case: When NMR is ambiguous, or you lack standards.

This protocol converts the sugar into a volatile derivative (Alditol Acetate).[1] Crucially, the reduction step (Step 2) eliminates the anomeric center (


), simplifying the chromatogram to one peak per sugar .
Step-by-Step Protocol
  • Hydrolysis (Release the Sugar)

    • Dissolve 0.5 mg of glycoside in 200 µL 2M TFA (Trifluoroacetic acid) .

    • Heat at 120°C for 1 hour in a sealed vial.

    • Dry under

      
       stream. Add methanol and dry again (2x) to remove TFA.
      
  • Reduction (Open the Ring)

    • Add 200 µL 1M

      
        containing 10 mg/mL 
      
      
      
      .
    • Incubate at Room Temp for 30 mins. (This converts Glucose

      
       Glucitol; Allose 
      
      
      
      Allitol).
    • Quench with glacial acetic acid.[2] Dry under

      
      .
      
    • Note: Remove borate complexes by adding Methanol/Acetic Acid (9:1) and drying (repeat 3x).

  • Acetylation (Derivatization)

    • Add 100 µL Acetic Anhydride and 100 µL Pyridine .

    • Heat at 100°C for 30 mins.

    • Extract with Chloroform/Water. Inject the Chloroform layer into GC-MS.[3]

  • Analysis

    • Glucitol Hexaacetate and Allitol Hexaacetate have distinct retention times on polar GC columns (e.g., DB-225 or SP-2380).

    • Compare against commercial alditol standards (cheap and available).

Derivatization_Workflow Sample Flavonoid Glycoside Step1 1. Hydrolysis (2M TFA, 120°C) Releases Free Sugar Sample->Step1 Step2 2. Reduction (NaBH4) Eliminates Anomers Step1->Step2 Step3 3. Acetylation (Ac2O/Pyridine) Creates Volatile Derivative Step2->Step3 GCMS GC-MS Analysis (Distinct Retention Times) Step3->GCMS

Figure 2: Workflow for converting glycosides to alditol acetates for unambiguous GC-MS identification.

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic hydrolysis? A: Yes, but with caution.


-glucosidases (e.g., from Almond) are readily available and will cleave glucose. Specific allosidases  are rare and not standard lab reagents. If commercial 

-glucosidase fails to cleave your sugar, it suggests the sugar is not glucose (or is

-linked), but it does not positively identify it as allose.

Q: Why can't I just look at the Carbon-13 NMR signals? A: You can, but it's subtle. The C3 chemical shift in glucose is typically


 76–78 ppm. In allose, due to the axial OH (steric compression/gamma-gauche effect), the C3 signal often shifts upfield to 

72–74 ppm. However, glycosylation shifts can obscure this. Proton coupling (

-values) is far more reliable.

Q: Is there a specific MS/MS fragment that proves Allose? A: Not universally. While some studies suggest differences in the intensity of cross-ring cleavage ions (e.g.,


 vs 

ions), these are energy-dependent. Do not rely on MS/MS intensities without running a standard on the exact same day and instrument.
References
  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry. (Standard reference for sugar coupling constants).
  • Imperato, F. (2005). New flavonoid glycosides from the ferns. (Demonstrates NMR distinction of rare sugar moieties).
  • Sassuk, et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.

  • Fox, A., et al. (1989). Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry of alditol acetates. (The definitive protocol for alditol acetate derivatization).

  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five rare monosaccharides. (Provides specific chemical shifts and J-values for Allose).

Sources

Technical Support Center: Minimizing Degradation of Kaempferol Glycosides During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of kaempferol glycosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing the degradation of these valuable bioactive compounds during extraction processes.

I. Understanding Kaempferol Glycoside Degradation: The "Why" Behind the Protocol

Kaempferol and its glycosides are susceptible to degradation through several pathways, which can significantly impact the yield and purity of your extract.[1] A foundational understanding of these degradation mechanisms is critical for developing a robust extraction protocol.

The primary factors contributing to the degradation of kaempferol glycosides include:

  • pH: Flavonoids like kaempferol are generally more stable in acidic conditions and are prone to degradation under neutral to alkaline conditions.[1][2] Alkaline pH, in particular, can accelerate oxidation and lead to the fragmentation of the flavonoid structure.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including the hydrolysis of the glycosidic bond that links the kaempferol aglycone to its sugar moiety.[1][4] While kaempferol itself is relatively heat-stable up to 160°C, its glycosides can be more sensitive.[5]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of the flavonoid structure.[1][4]

  • Oxygen: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of the phenolic structure of kaempferol.[1][2][4]

  • Enzymatic Activity: Endogenous plant enzymes, such as glycosidases, can hydrolyze the glycosidic bond, cleaving the sugar from the kaempferol aglycone.[1][6]

The sugar moiety in kaempferol glycosides generally offers some protection against degradation compared to the aglycone.[1] However, the glycosidic bond itself is a point of vulnerability for both enzymatic and acid-catalyzed hydrolysis.[1]

Visualizing Degradation Pathways

Kaempferol Glycoside Degradation Pathways Primary Degradation Pathways for Kaempferol Glycosides cluster_factors Degradation Factors KG Kaempferol Glycoside K Kaempferol (Aglycone) KG->K Hydrolysis S Sugar Moiety KG->S Hydrolysis DP1 Oxidized Derivatives KG->DP1 DP2 Photodegradation Products KG->DP2 DP3 Ring Fission Products (e.g., phenolic acids) K->DP3 Further Degradation pH High pH (Alkaline) pH->K Temp High Temperature Temp->K Enz Enzymes (e.g., Glycosidases) Enz->K O2 Oxygen O2->KG Oxidation Light Light (UV) Light->KG Photodegradation

Caption: Key factors leading to the degradation of kaempferol glycosides.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the extraction of kaempferol glycosides, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low Yield of Kaempferol Glycosides 1. High Temperature Degradation: Excessive heat during extraction can hydrolyze the glycosidic bonds.Maintain a low to moderate extraction temperature, ideally between 20°C and 40°C.[1] If heating is necessary, use the lowest effective temperature for the shortest possible duration.[1]
2. Alkaline pH Degradation: Neutral or alkaline conditions can promote the degradation of flavonoids.[1]Use a slightly acidic extraction solvent (pH 4-5). This can be achieved by adding a small amount of a weak acid like acetic or formic acid to your solvent.[1]
3. Enzymatic Hydrolysis: Endogenous plant enzymes can cleave the sugar moiety from the kaempferol aglycone.[1]If using fresh plant material, blanch it in boiling water for 1-2 minutes to deactivate enzymes before extraction.[1] Alternatively, using organic solvents like methanol or ethanol can inhibit enzyme activity.[1]
Presence of Kaempferol Aglycone in Extract 1. Hydrolysis of the Glycosidic Bond: This can be caused by overly acidic conditions, high temperatures, or enzymatic activity.[1]Re-evaluate your extraction pH and temperature to ensure they are within the optimal range. If using fresh plant material, confirm that enzyme deactivation steps were properly executed.[1]
Discoloration of the Extract (e.g., browning) 1. Oxidation and Degradation of Flavonoids: Exposure to oxygen and light can lead to the breakdown of the flavonoid structure.[1]Protect the extraction process from light by using amber glassware or covering equipment with aluminum foil.[1] Purge the solvent and extraction vessel with an inert gas like nitrogen or argon to remove oxygen.[1] Consider adding an antioxidant such as ascorbic acid (0.1% w/v) to the extraction solvent.[1]
Inconsistent Results Between Batches 1. Variability in Plant Material: The age, growing conditions, and storage of the plant material can affect the concentration and stability of kaempferol glycosides.If immediate extraction is not possible, store fresh plant material at freezing temperatures (-80°C is recommended) to prevent enzymatic and chemical degradation.[7] For dry samples, ensure consistent particle size for uniform extraction.[7]
2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent composition, or pH can lead to different extraction efficiencies and degradation rates.Standardize and carefully document all extraction parameters. Use calibrated equipment to ensure consistency.
Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Low Yield of Kaempferol Glycosides Start Low Yield Detected Check_HPLC Review HPLC Data: Presence of Aglycone? Start->Check_HPLC Hydrolysis Indicates Hydrolysis Check_HPLC->Hydrolysis Yes Check_Degradation Review HPLC Data: Broad Peaks or Baseline Noise? Check_HPLC->Check_Degradation No Optimize_Params Optimize Extraction Parameters Hydrolysis->Optimize_Params Action: Check pH, Temp, Enzyme Inactivation Oxidation Indicates Oxidation/ Photodegradation Check_Degradation->Oxidation Yes Check_Degradation->Optimize_Params No (Consider other factors like solvent polarity, particle size) Oxidation->Optimize_Params Action: Use Inert Gas, Protect from Light, Add Antioxidants

Caption: A logical workflow for troubleshooting low extraction yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting kaempferol glycosides while minimizing degradation?

A1: A slightly acidified aqueous organic solvent is generally recommended. A mixture of 80% methanol or ethanol in water is a good starting point.[1] The addition of a small amount of a weak acid, such as acetic or formic acid, to achieve a pH between 4 and 5 can significantly improve stability.[1]

Q2: How important is the pre-treatment of the plant material?

A2: Pre-treatment is crucial. For fresh plant material, blanching (a brief immersion in boiling water) is recommended to deactivate endogenous enzymes that can hydrolyze the glycosidic bonds.[1] For all materials, grinding to a fine powder increases the surface area for a more efficient extraction.[1] Lyophilizing (freeze-drying) the plant material to remove water can also help prevent degradation reactions.[1]

Q3: Can I use heat to increase the extraction efficiency?

A3: While heat can improve extraction efficiency, it also accelerates degradation.[1][4] It is a trade-off that needs to be carefully managed. If you must use heat, keep the temperature as low as possible (ideally below 40°C) and the duration as short as possible.[1] Techniques like ultrasound-assisted extraction (UAE) can enhance extraction efficiency at lower temperatures.[1]

Q4: How should I store my extracts to prevent degradation?

A4: For optimal stability, stock solutions should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4] Always use light-protected containers, such as amber vials. To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller volumes.[4]

Q5: Are there any "green" extraction techniques that are suitable for kaempferol glycosides?

A5: Yes, several modern extraction techniques are both efficient and environmentally friendly. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing extraction at lower temperatures.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to faster extraction times.

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2, often with a co-solvent like ethanol, which is a non-toxic and easily removable solvent.

IV. Recommended Protocol: Ultrasound-Assisted Extraction (UAE) of Kaempferol Glycosides

This protocol is designed to maximize the yield of kaempferol glycosides while minimizing degradation.

Sample Preparation
  • If using fresh plant material, blanch it in boiling water for 1-2 minutes to deactivate enzymes, then immediately cool in an ice bath.[1]

  • Lyophilize (freeze-dry) the plant material to remove water.[1]

  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]

Solvent Preparation
  • Prepare a solvent mixture of 80% methanol in water.[1]

  • Acidify the solvent to a pH of 4-5 by adding a small amount of formic acid.[1]

  • Deoxygenate the solvent by bubbling with nitrogen or argon gas for 15-20 minutes.[1]

  • (Optional) Add an antioxidant such as ascorbic acid (0.1% w/v) to the solvent.[1]

Extraction Procedure
  • Combine the powdered plant material with the prepared solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.

  • Place the flask in an ultrasonic bath.

  • Perform the extraction at a controlled low temperature, ideally between 20°C and 40°C, for 30-60 minutes.[1]

  • Protect the flask from light during the entire process.[1]

Post-Extraction Processing
  • Separate the extract from the solid residue by centrifugation or filtration.

  • If necessary, concentrate the extract under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator.

  • Store the final extract in amber vials at -80°C for long-term stability.[4]

Experimental Workflow Diagram

UAE Protocol Workflow Ultrasound-Assisted Extraction Protocol Start Start: Plant Material Blanch 1a. Blanch (Fresh Material) Start->Blanch Lyophilize 1b. Lyophilize Blanch->Lyophilize Grind 1c. Grind to Fine Powder Lyophilize->Grind Extract 3. Ultrasound-Assisted Extraction (20-40°C) Grind->Extract Prep_Solvent 2. Prepare Acidified & Deoxygenated Solvent Prep_Solvent->Extract Separate 4a. Centrifuge/Filter Extract->Separate Concentrate 4b. Concentrate (<40°C) Separate->Concentrate Store 4c. Store at -80°C Concentrate->Store End End: Purified Extract Store->End

Caption: Step-by-step workflow for the recommended UAE protocol.

V. References

  • Borges, R. S., et al. (2017). Thermal degradation kinetics of kaempferol and quercetin in the pre-formulated of the standardized extracts of Poincianella pyramidalis (Tul.) L. P. Queiroz obtained by spray dryer. International Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 123-129.

  • Chen, Z., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS One, 13(5), e0197563.

  • Deng, S., et al. (2019). The degradation mechanism of flavonol glycosides to corresponding aglycones during the roasting process of noni leaf tea. Molecules, 24(21), 3958.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry, 13(10), 572-584.

  • Hollman, P. C., & Katan, M. B. (1999). Health effects and bioavailability of dietary flavonols. Free Radical Research, 31(sup1), S75-S80.

  • Laleh, G. H., et al. (2006). The effect of light, temperature, pH and species on stability of anthocyanin pigments in four Berberis species. Pakistan Journal of Nutrition, 5(1), 90-92.

  • Ma, Y., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 895058.

  • Martínez-Flórez, S., et al. (2002). Flavonoids: properties and anti-oxidizing action. Nutr Hosp, 17(6), 271-278.

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837.

  • Wrolstad, R. E. (2000). Anthocyanins. In Natural Food Colorants (pp. 237-252). Springer, New York, NY.

  • Zúñiga, M. G. G., et al. (2018). Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review. Critical Reviews in Analytical Chemistry, 48(4), 271-286.

Sources

Validation & Comparative

Comparative NMR Guide: Kaempferol Alloside vs. Common Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Anomeric Proton Coupling Constant: Kaempferol Alloside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the 1H NMR anomeric proton coupling constant (


)  for Kaempferol 3-O-alloside , specifically focusing on its differentiation from the more common Kaempferol-3-O-glucoside (Astragalin) and Kaempferol-3-O-galactoside (Trifolin).

The Critical Insight: While the anomeric coupling constant (


) confirms the 

-glycosidic linkage
, it is insufficient on its own to distinguish Kaempferol alloside from its glucoside counterpart. Both exhibit a large diaxial coupling (~7.5–8.0 Hz). Definitive identification requires analysis of the

and

coupling constants, where the equatorial H-3 of the allose moiety provides a unique spectral signature.

Technical Deep Dive: The Physics of Differentiation

The Anomeric Proton ( )

In natural product chemistry, the sugar moiety of Kaempferol alloside is typically


-D-allopyranose . The conformation of the pyranose ring dictates the coupling constant via the Karplus equation , which relates the vicinal coupling constant (

) to the dihedral angle (

) between protons.
  • 
    -D-Allopyranose: 
    
    • H-1 (Anomeric): Axial

    • H-2: Axial

    • Dihedral Angle (

      
      ):  ~180° (anti-periplanar)
      
    • Resulting

      
      : 7.8 – 8.2 Hz  (Large)
      
  • Comparison with

    
    -D-Glucopyranose: 
    
    • H-1: Axial

    • H-2: Axial

    • Resulting

      
      : 7.0 – 7.8 Hz  (Large)
      

Conclusion: The


 value definitively rules out 

-linkages (typically ~1–4 Hz, e.g., Rhamnose) but acts as a "false friend" when distinguishing Allose from Glucose.
The Diagnostic Fingerprint ( )

The true differentiation lies at Carbon-3 of the sugar ring. Allose is the C-3 epimer of Glucose.

  • Glucose: H-3 is Axial . (

    
     Hz, 
    
    
    
    Hz)
  • Allose: H-3 is Equatorial . (

    
     Hz, 
    
    
    
    Hz)

Comparative Data Analysis

The following table summarizes the 1H NMR parameters required to distinguish Kaempferol alloside from its structural isomers. Data is based on spectra recorded in DMSO-d6 or CD3OD at 400-600 MHz.

Glycoside VariantSugar MoietyLinkage ConfigAnomeric

Chemical Shift (

ppm)
Anomeric Coupling

(Hz)
Diagnostic Coupling

(Hz)
Key Structural Feature
Kaempferol 3-O-alloside

-D-Allose

(Beta)
5.30 – 5.457.8 – 8.0 ~3.5 (eq-ax) Small

(H3 is equatorial)
Astragalin

-D-Glucose

(Beta)
5.40 – 5.507.2 – 7.6 ~9.0 (ax-ax) Large triplet-like splitting for H3
Trifolin

-D-Galactose

(Beta)
5.35 – 5.457.5 – 7.8 ~9.0 (ax-ax) Small

(H4 is equatorial)
Afzelin

-L-Rhamnose

(Alpha)
5.20 – 5.301.5 – 1.8 ~3.5Methyl doublet at ~0.8 ppm

Note: Chemical shifts (


) vary slightly with concentration and temperature. The Coupling Constant (

)
is the robust, invariant parameter for structural elucidation.

Decision Logic & Signaling Pathway

The following diagram illustrates the logical workflow for identifying Kaempferol Alloside using 1H NMR data.

NMR_Identification_Workflow Start Unknown Kaempferol Glycoside (1H NMR Spectrum) Check_J12 Measure Anomeric Coupling (J1,2) Start->Check_J12 Small_J Small J (1-2 Hz) Check_J12->Small_J < 4 Hz Large_J Large J (7-8 Hz) Check_J12->Large_J > 7 Hz Alpha_Link α-Linkage (Likely Rhamnose/Arabinose) Small_J->Alpha_Link Beta_Link β-Linkage (Glc, Gal, All, Xyl) Large_J->Beta_Link Check_H3 Analyze H-2 to H-3 Coupling (J2,3) Beta_Link->Check_H3 Large_J23 Large J2,3 (~9 Hz) (Axial-Axial) Check_H3->Large_J23 Small_J23 Small J2,3 (~3-4 Hz) (Axial-Equatorial) Check_H3->Small_J23 Check_H4 Analyze H-3 to H-4 Coupling (J3,4) Large_J23->Check_H4 Result_All Kaempferol 3-O-Alloside (Target) Small_J23->Result_All Result_Glc Kaempferol 3-O-Glucoside (Astragalin) Check_H4->Result_Glc Large J3,4 Result_Gal Kaempferol 3-O-Galactoside (Trifolin) Check_H4->Result_Gal Small J3,4

Figure 1: NMR Decision Tree for differentiating Kaempferol Alloside from Glucoside and Galactoside based on spin-spin coupling constants.

Experimental Protocol: High-Resolution Resolution

To accurately measure the


 and 

values, spectral resolution is paramount. The sugar region (3.0–4.0 ppm) often suffers from overlap.
Protocol: "Sugar-Gap" Resolution Method
  • Sample Preparation: Dissolve 2–5 mg of the isolated flavonoid in 600 µL of DMSO-d6 .

    • Why: DMSO provides better dispersion of sugar hydroxyls compared to Methanol-d4, allowing for the observation of OH coupling patterns if needed.

  • Temperature Control: Set probe temperature to 303 K (30°C) .

    • Why: Shifts the HDO (water) residual peak away from the anomeric region (which is typically ~5.3 ppm).

  • Acquisition Parameters:

    • Pulse Sequence: 1D Proton with presaturation (if water is high).

    • Number of Scans (NS): Minimum 64 (for high S/N).

    • Acquisition Time (AQ): > 3.0 seconds (ensures high digital resolution for accurate J measurement).

    • Window Function: Apply a Gaussian window (gb) rather than Exponential multiplication (lb) to sharpen multiplets.

  • Data Processing:

    • Zero-fill to at least 64k points.

    • Manually phase the anomeric doublet.

    • Measure the distance between the two peak maxima in Hz.

Self-Validation Step
  • Check: Does the anomeric doublet appear as a clean two-line pattern?

  • Verify: If

    
     is ~7.8 Hz, look immediately at the H-3  signal (often around 4.0–4.2 ppm for allosides). If H-3 appears as a narrow multiplet (triplet of doublets with small couplings), the structure is Alloside . If H-3 is a wide triplet (
    
    
    
    Hz), it is Glucoside .

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. Link

  • Chaturvedula, V. S. P., & Prakash, I. (2011).[1] Kaempferol glycosides from Siraitia grosvenorii.[1][2][3] Journal of Chemical and Pharmaceutical Research, 3(6), 799-804.[1][2] (Reference for Kaempferol glycoside NMR data). Link

  • PubChem. (2025). Kaempferol 3-O-beta-D-glucopyranoside (Astragalin) Compound Summary. Link

  • SpectraBase. (2025).[4] 1H NMR Spectrum of Kaempferol-3-O-glucoside. Link[4]

Sources

Kaempferol 3-Alloside vs. Trifolin: Retention Time & Separation Guide

[1][2]

Executive Summary: The Elution Order

In standard Reverse Phase Chromatography (RPC) using C18 stationary phases, Trifolin (Kaempferol 3-galactoside) elutes earlier than Kaempferol 3-alloside. [1]

The separation is governed by the stereochemistry of the sugar moiety, which dictates the hydrophobicity and interaction with the stationary phase.[2] The general elution order for kaempferol hexosides on C18 is:

1
  • Trifolin: More hydrophilic due to the C4-axial hydroxyl group of galactose.[1][2]

  • Kaempferol 3-alloside: More hydrophobic due to the C3-axial hydroxyl group of allose, which alters the solvation shell and increases retention on lipophilic ligands.[1][2]

Chemical Basis of Separation

The core difference lies in the stereochemistry of the glycosidic moiety.[2] Both compounds share the same aglycone (Kaempferol) and molecular weight (448.38 g/mol ), making MS/MS differentiation difficult without chromatographic separation.[2]

FeatureTrifolin (Kaempferol 3-galactoside)Kaempferol 3-alloside
Sugar Moiety GalactoseAllose
Epimer Position C4-Epimer of GlucoseC3-Epimer of Glucose
Stereochemistry C4-OH is Axial C3-OH is Axial
Hydrophobicity Lower (More Hydrophilic)Higher (More Hydrophobic)
C18 Retention Weaker (Elutes First) Stronger (Elutes Later)
Mechanistic Insight

In RP-HPLC, retention is driven by solvophobic effects.[1][2] The "fit" of the sugar into the water lattice determines its effective hydrophobicity.[2]

  • Galactose (Trifolin) has an axial C4-OH.[1][2] This configuration disrupts the hydrophobic face of the sugar ring less significantly than the C3-axial position, but it interacts more favorably with the aqueous mobile phase compared to allose, leading to earlier elution.

  • Allose has an axial C3-OH.[1][2] Hydrophobicity studies of monosaccharides indicate that allose is more hydrophobic than glucose and galactose (Hydrophobicity order: Glc ≈ Gal < All).[2] Consequently, the alloside conjugate retains longer on the C18 chain.[2]

Experimental Protocol: Separation Strategy

To achieve baseline separation of these isomers, a shallow gradient is required.[2] Standard "scouting" gradients (5-95% B) often result in co-elution.[1][2]

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column High-Strength Silica (HSS) C18 or Phenyl-HexylPhenyl-Hexyl phases offer superior selectivity for structural isomers via pi-pi interactions.[1][2]
Dimensions 150 mm x 2.1 mm, 1.8 µm (UHPLC) or 250 mm x 4.6 mm, 5 µm (HPLC)Longer column length increases theoretical plates (

) for difficult separations.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses silanol ionization, sharpening peaks.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for flavonoids than MeOH.[1][2]
Flow Rate 0.3 mL/min (UHPLC) / 1.0 mL/min (HPLC)Optimized for Van Deemter efficiency.[1][2]
Temperature 30°C - 35°CLower temperatures generally improve selectivity (

) for isomeric separations.[1][2]
Optimized Gradient Method (HPLC)
  • 0-5 min: 15% B (Isocratic hold to stack peaks)[1][2]

  • 5-25 min: 15%

    
     25% B (Very shallow gradient to resolve isomers)
    
  • 25-35 min: 25%

    
     95% B (Wash)[1][2]
    
  • 35-40 min: 95% B (Hold)[1][2]

  • 40-45 min: 15% B (Re-equilibration)

Visualization: Separation Workflow & Mechanism

The following diagram illustrates the decision matrix and separation mechanism for Kaempferol glycosides.

Gcluster_0Elution OrderSampleCrude Plant Extract(Kaempferol Glycosides)ColumnStationary Phase Selection(C18 vs. Phenyl-Hexyl)Sample->ColumnMechanismSeparation Mechanism:Stereoselectivity & HydrophobicityColumn->MechanismTrifolinTrifolin (Galactoside)Axial C4-OHMore HydrophilicMechanism->TrifolinElutes FirstAllosideKaempferol 3-allosideAxial C3-OHMore HydrophobicMechanism->AllosideElutes SecondDetectorDetection (UV 365nm / MS)Trifolin->DetectorAlloside->DetectorResultChromatogram:Trifolin (RT ~12-15 min) < Alloside (RT ~16-18 min)Detector->Result

Caption: Workflow illustrating the separation logic and elution order of Kaempferol isomers on Reverse Phase columns.

Troubleshooting & Optimization

If co-elution persists (Resolution

  • Change the Modifier: Switch Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the hydroxyl groups of the sugar, often altering selectivity for stereoisomers.[2]

  • Stationary Phase: Use a C30 column or a Pentafluorophenyl (PFP) column.[1][2] These phases possess shape selectivity that can distinguish the subtle spatial differences between the axial C3-OH (allose) and axial C4-OH (galactose).[1][2]

  • Temperature: Decrease column temperature to 20°C . Lower temperature reduces molecular kinetic energy, allowing the stationary phase to better "recognize" the steric differences between the isomers.[2]

References
  • Hydrophobicity of Carbohydrates: Wati, M. R., et al. (2025).[2] Hydrophobicity of carbohydrates and related hydroxy compounds. ResearchGate.

  • Trifolin Retention Behavior: Cayman Chemical. (n.d.). Kaempferol 3-O-galactoside Product Information.

  • Flavonoid Isomer Separation: Lee, J., et al. (2019).[2] Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI Foods.[2] [1]

  • Carbohydrate Elution on HILIC/RP: Ikegami, T., et al. (2020).[2] Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase. Journal of Chromatography A.

Comparative Guide: C13 NMR Signal Assignments for Kaempferol 3-O-alloside

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Identification Guide Audience: Natural Product Chemists, drug discovery researchers, and analytical scientists. Status: Validated against current spectroscopic literature (DMSO-d6/MeOD).

Executive Summary: The "Silent" Epimer Challenge

In flavonoid analysis, distinguishing Kaempferol 3-O-alloside from its ubiquitous isomer Astragalin (Kaempferol 3-O-glucoside) is a frequent analytical pitfall. Both compounds share the same molecular weight (


 448) and identical fragmentation patterns in standard MS/MS workflows.

The critical difference lies in the stereochemistry at the C-3'' position of the sugar moiety. Allose is the C-3 epimer of glucose. While Glucose possesses an equatorial hydroxyl group at C-3, Allose possesses an axial hydroxyl group. This stereochemical inversion induces specific steric compression (the


-gauche effect), resulting in diagnostic upfield shifts  in the 

C NMR spectrum that are missed by automated library matching.

This guide provides a definitive, side-by-side comparison of


C NMR signals to unambiguously identify the alloside derivative.

Structural Visualization & Numbering

To interpret the data below, refer to the following atom numbering scheme. The differentiation relies entirely on the Sugar Moiety (C1'' to C6'') .

Kaempferol_Structure cluster_aglycone Kaempferol Aglycone cluster_sugar Sugar Moiety (3-O-linkage) C2 C-2 (156-158 ppm) C3 C-3 (Glycosylation Site) C2->C3 C4 C-4 (Carbonyl) C3->C4 C1_s C-1'' (Anomeric) C3->C1_s O-Glycosidic Bond C2_s C-2'' C1_s->C2_s C3_s C-3'' (The Diagnostic Key) C4_s C-4'' C3_s->C4_s C2_s->C3_s Epimer Center

Figure 1: Connectivity highlighting C-3 as the glycosylation site and C-3'' as the stereochemical diagnostic center.

Comparative Data Analysis: Alloside vs. Glucoside vs. Galactoside

The following table synthesizes


C NMR chemical shifts (

, ppm) in DMSO-d

. This solvent is preferred over MeOD for flavonoids as it prevents signal overlap from exchangeable protons in

H NMR and provides sharper carbon signals.
Table 1: Diagnostic C NMR Shifts (Sugar Region)[1][2]
Carbon PositionK-3-O-Alloside (Target)K-3-O-Glucoside (Astragalin)K-3-O-Galactoside (Trifolin)Diagnostic Logic
C-1'' (Anomeric) 100.8 - 101.2100.9101.8Non-diagnostic (Overlap).
C-2'' 71.5 74.371.3Alloside C2'' is shielded (~3 ppm) vs Glucose due to axial OH at C3''.
C-3'' (CRITICAL) 71.8 - 72.0 76.5 73.3PRIMARY MARKER: Alloside is ~4.5 ppm upfield from Glucose.
C-4'' 67.570.068.0 Galactose (C4 epimer) is shielded here. Alloside is also shielded.
C-5'' 75.277.575.9Alloside C5'' is slightly shielded.
C-6'' 61.060.960.2Non-diagnostic.
Table 2: Aglycone Signals (Kaempferol Core)

Note: The aglycone signals remain relatively constant regardless of the sugar identity, confirming the core is Kaempferol.

Carbon PositionChemical Shift (

, ppm)
Assignment Note
C-4 (Carbonyl) 177.4Characteristic flavonol ketone.
C-2 156.5Shifted downfield from ~147 (aglycone) due to glycosylation.
C-7 164.1Oxygenated aromatic.
C-5 161.2Chelated hydroxyl (H-bonded to C-4).
C-9 156.4Junction carbon.
C-3 133.2Diagnostic: Shifted upfield from ~136 (aglycone).
C-1' 120.9B-ring attachment.
C-2', 6' 130.9Symmetric B-ring doublet.
C-3', 5' 115.1Symmetric B-ring doublet.
C-4' 159.9Para-hydroxyl group.

Technical Insight: The "Gamma-Gauche" Effect In


-D-glucopyranose, all substituents (OH/CH2OH) are equatorial. In 

-D-allopyranose, the C-3'' OH is axial . This axial orientation creates steric compression with the axial protons at C-1'' and C-5''. Consequently, the carbon signals for C-3'' (the site of inversion) and its neighbors (C-2'' and C-4'' ) shift upfield (lower ppm) compared to glucose.

Experimental Protocol for Validation

To replicate these results and confirm the identity of your isolate, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of purified flavonoid in 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Temperature: Equilibrate probe to 298 K (25°C).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    C:  Minimum 1024 scans. Spectral width 240 ppm.
    
  • 2D HSQC (Multiplicity-Edited): Essential to distinguish CH/CH

    
     (positive) from CH
    
    
    
    (negative). This confirms C-6'' (CH
    
    
    ) at ~61 ppm.
  • 2D HMBC: Optimized for 8 Hz long-range coupling.

Step 3: The "Decision Tree" Workflow

Use the following logic flow to confirm your assignment:

Identification_Flow Start Purified Flavonoid Isolate (MS: m/z 448) NMR_Exp Acquire 13C NMR & HSQC (DMSO-d6) Start->NMR_Exp Check_C3 Analyze Sugar C-3'' Signal NMR_Exp->Check_C3 Glucoside Signal at ~76.5 ppm Identify: Astragalin (Glucoside) Check_C3->Glucoside > 76 ppm Galactoside Signal at ~73.3 ppm (Check C-4'' ~68.0) Identify: Trifolin (Galactoside) Check_C3->Galactoside 73-74 ppm Alloside Signal at ~71.8 ppm (C-2'' also shielded ~71.5) Identify: Kaempferol 3-O-alloside Check_C3->Alloside < 72 ppm

Figure 2: Decision tree for differentiating Kaempferol hexosides based on C-3'' chemical shift.

References

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.[1] (The foundational text for flavonoid NMR assignments).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Nielsen, B. C., et al. (2016).[1][10] "Efficient identification of flavones, flavanones and their glycosides...". Phytochemistry Letters, 18, 10-16.

  • Lee, J. H., et al. (2015). "NMR Chemical Shifts of Common Flavonoids". Journal of Natural Products. (Modern database for DMSO-d6 shifts).

Sources

A Senior Application Scientist's Guide to Validating Kaempferol 3-Alloside with 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in natural product chemistry and drug development, the unambiguous structural confirmation of isolated compounds is a cornerstone of rigorous science. Flavonoid glycosides, such as kaempferol 3-alloside, present a common yet critical challenge: determining not only the identity of the aglycone and sugar moieties but also their precise connectivity. While methods like Mass Spectrometry can identify the fragments, they often fall short of defining the exact glycosylation site.

This guide provides an in-depth protocol and comparative analysis for the definitive structural validation of kaempferol 3-alloside using the powerful synergy of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). We will explore the causality behind experimental choices, present detailed workflows, and compare the capabilities of NMR with alternative analytical techniques.

The Structural Puzzle: Kaempferol and Allose

Kaempferol is a common flavonoid aglycone. When it is glycosylated, a sugar molecule attaches to one of its hydroxyl (-OH) groups. In the case of kaempferol 3-alloside, the sugar is allose, and the critical question is confirming its attachment at the C-3 position of the kaempferol skeleton. Answering this requires a technique that can "see" through-bond correlations over a specific distance—a task for which 2D NMR is perfectly suited.

Chemical structure of Kaempferol 3-alloside

Figure 1: Chemical structure of kaempferol 3-alloside with atom numbering for NMR assignment.

The Gold Standard: A Synergistic 2D NMR Approach

While 1D NMR (¹H and ¹³C) provides the initial inventory of protons and carbons, complex molecules like flavonoid glycosides often suffer from signal overlap, making unambiguous assignment difficult. 2D NMR resolves this by adding a second dimension, correlating signals based on their connectivity.

Pillar 1: HSQC - Mapping the Direct Connections

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in assigning the molecular framework.[1] Its function is to correlate each proton with the carbon atom to which it is directly attached (a one-bond correlation, ¹JCH).[2]

  • Why HSQC is Essential: It provides a definitive link between the ¹H and ¹³C spectra. For every C-H bond in kaempferol 3-alloside, a cross-peak will appear in the HSQC spectrum. This allows us to confidently assign the chemical shift of every protonated carbon in both the flavonoid and the allose sugar, effectively creating a "map" of all C-H pairs. Quaternary (non-protonated) carbons are, by design, absent from an HSQC spectrum.

Pillar 2: HMBC - Unveiling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle of connectivity. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJCH, where n=2, 3, or 4).[2] Direct one-bond correlations are typically suppressed.

  • The Causality of HMBC: The power of HMBC lies in its ability to connect molecular fragments. By observing a correlation from a proton to a carbon two or three bonds away, we can piece together the entire carbon skeleton, including the positions of quaternary carbons which are invisible in HSQC. Most importantly for this topic, HMBC can see correlations across the glycosidic bond.[3][4][5] The observation of a correlation between the anomeric proton of the allose sugar (H-1'') and the C-3 carbon of the kaempferol aglycone provides unequivocal proof of the 3-O-glycosidic linkage.

Experimental Workflow and Data Interpretation

The following represents a self-validating workflow for the structural elucidation of kaempferol 3-alloside.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation prep Dissolve Sample (e.g., 2-5 mg in 0.6 mL DMSO-d6) acq_1d 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) prep->acq_1d acq_2d 2. Acquire 2D Spectra (HSQC, HMBC) acq_1d->acq_2d proc 3. Process Data (Fourier Transform, Phasing, Calibration) acq_2d->proc analysis 4. Correlate & Assign Signals proc->analysis hsqc_map 5. Map C-H Pairs (HSQC Analysis) analysis->hsqc_map hmbc_link 6. Identify Key Linkages (HMBC Analysis) hsqc_map->hmbc_link structure 7. Confirm Structure Kaempferol 3-Alloside Validated hmbc_link->structure G H1pp H-1'' C3 C-3 H1pp->C3 ³JCH (KEY!) C2 C-2 H1pp->C2 ²JCH C4 C-4 H6 H-6 C10 C-10 H6->C10 ²JCH C5 C-5 H6->C5 ²JCH C7 C-7 H6->C7 ²JCH H2p6p H-2',6' H2p6p->C2 ³JCH C1p C-1' H2p6p->C1p ²JCH

Diagram 2: Key HMBC correlations confirming the structure of kaempferol 3-alloside.

Comparative Guide: NMR vs. Alternative Techniques

While 2D NMR is the gold standard for de novo structure elucidation, other techniques play crucial complementary roles in phytochemical analysis. [6] Table 3: Comparison of Key Analytical Techniques for Flavonoid Structure Validation

Technique Information Provided Advantages Limitations
2D NMR (HSQC/HMBC) Unambiguous molecular structure, atom connectivity, stereochemistry. [6] Definitive and detailed structural information; non-destructive. Lower sensitivity (requires mg of pure sample); can be time-consuming.
Mass Spectrometry (MS/MS) Molecular weight, elemental formula (HRMS), fragmentation patterns suggesting aglycone and sugar moieties. High sensitivity (µg to ng); rapid analysis; couples well with chromatography (LC-MS). Cannot definitively determine isomerism (e.g., glycosylation site or sugar identity); relies on fragmentation libraries.
HPLC/UPLC-UV Purity assessment, quantification, tentative identification by comparison of retention time and UV spectrum with an authentic standard. Excellent for separation and quantification; robust and widely available. Not a structure elucidation tool without a known standard; UV spectra for different flavonoid glycosides can be very similar.

| X-ray Crystallography | Absolute 3D molecular structure. | The ultimate "gold standard" for structural proof. | Requires a high-quality single crystal, which is often difficult or impossible to grow for complex natural products. |

Conclusion

The structural validation of natural products like kaempferol 3-alloside demands precision and certainty. While techniques like mass spectrometry and HPLC are indispensable for initial characterization and purification, they cannot provide the definitive proof of structure that 2D NMR spectroscopy offers. The synergistic use of HSQC to map all proton-carbon single bonds and HMBC to reveal the long-range connectivities provides an unambiguous, self-validating system. The key ³JCH correlation observed between the anomeric proton H-1'' of the allose moiety and the C-3 of the kaempferol aglycone serves as irrefutable evidence of the glycosidic linkage, transforming a structural hypothesis into a confirmed chemical fact. For any researcher in drug discovery or natural product chemistry, mastering the interpretation of these 2D NMR experiments is an essential skill for ensuring scientific integrity and advancing their work.

References

  • NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). (n.d.). Retrieved from [Link]

  • Wolfender, J. L., et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. Phytochemistry, 131, 53-63. Available at: [Link]

  • Ghosh, C., et al. (2024). Recognition of Lost Glycosidic Linkages by Reverse HMBC Experiments in Milk Oligoglycoside/Oligosaccharide. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). KAEMPFEROL-3-O-ALLOSIDE. Retrieved from [Link]

  • NMR Solutions. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Retrieved from [Link]

  • Sivan, Y., et al. (2021). Structural Elucidation of Three Novel Kaempferol O-tri-Glycosides that Are Involved in the Defense Response of Hybrid Ornithogalum to Pectobacterium carotovorum. Molecules, 26(11), 3328. Available at: [Link]

  • Kulić, Ž., et al. (2026). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 92, 58-80. Available at: [Link]

  • PubChem. (n.d.). Methyl beta-d-allopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Doung, A. A., et al. (2019). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 24(4), 689. Available at: [Link]

  • Gudej, J. (1991). Flavonoids, phenolic acids and coumarins from the roots of Rubus idaeus L. Acta Poloniae Pharmaceutica, 48(5-6), 313-315. Available at: [Link]

  • Sim, J., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. Analytical Chemistry, 92(6), 4267-4276. Available at: [Link]

  • Stojanovska-Dimzoska, B., et al. (2020). STRUCTURAL CHARACTERIZATION OF KAEMPFEROL: A SPECTROSCOPIC AND COMPUTATIONAL STUDY. Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 37-49. Available at: [Link]

  • Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]

  • Bücherl, D. (2012). Isolation of Kaempferol Glycosides from Ginkgo biloba Leaves and Synthesis, Identification and Quantification of their major in vivo Metabolites. Dissertation, Julius-Maximilians-Universität Würzburg. Available at: [Link]

  • PhytoBank. (2015). Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Sharma, S., et al. (2022). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Indian Journal of Natural Sciences, 13(72), 43475-43481. Available at: [Link]

Sources

Thermodynamic Profiling of Kaempferol Glycosides: A Comparative Melting Point Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In drug development and phytochemical quality control, the melting point (MP) serves as a critical first-line indicator of purity, crystallinity, and isomeric identity. For kaempferol glycosides, where structural isomerism (e.g., 3-O vs. 7-O substitution) significantly alters bioavailability and solubility, precise thermodynamic profiling is non-negotiable.

This guide provides a rigorous comparison of the melting points of key kaempferol glycoside isomers, synthesized from pharmaceutical standards and experimental literature. It moves beyond simple data listing to explain the structural causality governing these thermal properties—essential knowledge for formulation scientists optimizing solid-state stability.

Comparative Data: Melting Point Landscape

The following table consolidates experimental melting point ranges for Kaempferol and its primary glycosidic isomers. Note the distinct thermal depression observed upon glycosylation compared to the aglycone.

Compound NameSynonymSubstitution SiteSugar MoietyMelting Point (°C)Observation
Kaempferol AglyconeNoneNone276 – 278 High crystallinity; planar stacking
Astragalin Kaempferol-3-O-glucosideC-3Glucose215 – 230 *Broad range due to hydration states
Trifolin Kaempferol-3-O-galactosideC-3Galactose235 – 236 Higher stability than glucoside isomer
Afzelin Kaempferol-3-O-rhamnosideC-3Rhamnose172 – 174 Lower MP due to methyl group steric bulk
Nicotiflorin Kaempferol-3-O-rutinosideC-3Rutinose220 – 225 Disaccharide; often decomposes
Populnin Kaempferol-7-O-glucosideC-7Glucose228 – 230 Distinct from 3-O isomer
Kaempferitrin Kaempferol-3,7-dirhamnosideC-3 & C-7Rhamnose (x2)201 – 203 Diglycoside lattice disruption

> Scientist's Note on Astragalin: The wide variance in reported MP for Astragalin (178°C vs. 230°C) is frequently attributed to pseudo-polymorphism and solvation. The lower range often indicates a hemihydrate or amorphous content, while the anhydrous crystalline form melts above 215°C.

Mechanistic Insight: Why Do Melting Points Differ?

Understanding the why allows you to predict the behavior of novel derivatives.

The Aglycone Baseline

Kaempferol (Aglycone) exhibits the highest melting point (~276°C) due to strong intermolecular hydrogen bonding and efficient π-π stacking of its planar chromone core. The lack of bulky substituents allows for a tight crystal lattice with high lattice energy.

The Glycosylation Effect (Lattice Disruption)

Attaching a sugar moiety generally lowers the melting point relative to the aglycone.

  • Steric Hindrance: The bulky sugar group (glucose, rhamnose) disrupts the planar stacking of the flavonoid rings, reducing the lattice energy.

  • Asymmetry: Glycosides introduce chirality and asymmetry, which can complicate packing efficiency compared to the flat aglycone.

Isomeric Differentiation (3-O vs. 7-O)
  • 3-O-Glucoside (Astragalin) vs. 7-O-Glucoside (Populnin): The C-3 position is sterically crowded, flanked by the B-ring and the C-4 carbonyl. Glycosylation here causes significant twisting of the B-ring relative to the A/C rings to relieve strain. The C-7 position is more exposed. Consequently, 7-O-glucosides often exhibit slightly higher thermal stability or distinct decomposition profiles compared to their 3-O counterparts due to different hydrogen bonding networks in the crystal lattice.

Sugar Identity (Glc vs. Rham)
  • Afzelin (Rhamnoside) vs. Astragalin (Glucoside): Afzelin typically melts lower (172°C) than Astragalin. The rhamnose moiety contains a terminal methyl group (C-6), which is hydrophobic and does not participate in hydrogen bonding, unlike the hydroxymethyl group of glucose. This reduces the total cohesive forces in the crystal.

Structural Logic Visualization

The following diagram illustrates the hierarchical relationship and structural logic of the kaempferol derivatives discussed.

Kaempferol_Isomers cluster_mono Monoglycosides (Lattice Disruption) cluster_di Diglycosides & Disaccharides Aglycone Kaempferol (Aglycone) MP: 276-278°C (Planar, High Lattice Energy) Astragalin Astragalin (3-O-glc) MP: 215-230°C Aglycone->Astragalin + Glucose at C3 Afzelin Afzelin (3-O-rham) MP: 172-174°C Aglycone->Afzelin + Rhamnose at C3 Populnin Populnin (7-O-glc) MP: 228-230°C Aglycone->Populnin + Glucose at C7 Trifolin Trifolin (3-O-gal) MP: 235-236°C Aglycone->Trifolin + Galactose at C3 Nicotiflorin Nicotiflorin (3-O-rut) MP: 220-225°C Astragalin->Nicotiflorin + Rhamnose (1->6) Kaempferitrin Kaempferitrin (3,7-di-rham) MP: 201-203°C Afzelin->Kaempferitrin + Rhamnose at C7

Figure 1: Structural hierarchy of kaempferol glycosides showing the impact of glycosylation site and sugar type on melting point.

Experimental Protocol: High-Fidelity MP Determination

For glycosides, which are prone to decomposition and hygroscopicity, standard capillary methods often fail. The following protocol utilizes Differential Scanning Calorimetry (DSC) for definitive characterization.

Method: Differential Scanning Calorimetry (DSC)[10][11]

Objective: To distinguish between dehydration endotherms and true melting points.

Reagents & Equipment:

  • Instrument: DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Purge Gas: Nitrogen (50 mL/min).

  • Pan: Tzero Aluminum Hermetic Pans (pinhole lid to allow moisture escape if dehydration study is desired, or sealed for total integrity).

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 2–4 mg of the kaempferol glycoside sample.

    • Critical Step: If the sample is suspected to be a hydrate (common with Astragalin), perform a pre-drying cycle (hold at 105°C for 10 mins) or use a modulated DSC (MDSC) program to separate reversible (heat capacity) from non-reversible (kinetic) events.

    • Encapsulate in the aluminum pan and crimp.

  • Thermal Cycle:

    • Equilibrate: 25°C.

    • Ramp: Heat at 10°C/min to 300°C.

    • Note: Faster ramp rates (e.g., 20°C/min) can sometimes inhibit decomposition prior to melting, providing a clearer

      
       for unstable glycosides.
      
  • Data Analysis:

    • Identify the Onset Temperature (

      
      ) : This is the intersection of the baseline and the leading edge of the endotherm. It is the most reproducible value.
      
    • Identify Peak Temperature (

      
      ) : The point of maximum heat flow.
      
    • Decomposition Check: Look for a sharp, erratic exotherm immediately following or overlapping the melt endotherm. If present, report as "Melting with Decomposition."

Workflow Diagram

DSC_Protocol cluster_check Quality Check Start Sample (2-4 mg) Pan Crimped Al Pan (Hermetic) Start->Pan Equilibrate Equilibrate 25°C Pan->Equilibrate Ramp Ramp 10°C/min to 300°C Equilibrate->Ramp Analysis Analyze Endotherm (Onset vs Peak) Ramp->Analysis Dec Exotherm? (Decomposition) Analysis->Dec Hyd Broad Low T Peak? (Dehydration) Analysis->Hyd

Figure 2: Workflow for Differential Scanning Calorimetry (DSC) analysis of flavonoid glycosides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5280863, Kaempferol. Retrieved from [Link]

  • FooDB. Kaempferol 3-rhamnoside (Afzelin) Physical Properties. Retrieved from [Link]

  • Kanaze, F. I., et al. (2006). Thermal analysis study of flavonoid solid dispersions having enhanced solubility. Journal of Thermal Analysis and Calorimetry.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
kaempferol 3-O-beta-D-allopyranoside
Reactant of Route 2
kaempferol 3-O-beta-D-allopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.